Plasma kallikrein-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUARQDPFVJPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Plasma Kallikrein Inhibitors: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Inhibition of the Serine Protease, Plasma Kallikrein.
Plasma kallikrein (PKa), a trypsin-like serine protease, is a critical enzyme in the kallikrein-kinin system (KKS). Its activation from the zymogen precursor, prekallikrein, triggers a cascade of events central to inflammation, coagulation, and blood pressure regulation. Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE), making plasma kallikrein a key therapeutic target. This guide provides a comprehensive overview of plasma kallikrein inhibition, focusing on the mechanisms, quantitative data of representative inhibitors, and the experimental protocols for their characterization.
The Kallikrein-Kinin System and the Role of Plasma Kallikrein
The KKS is a complex biochemical pathway initiated by the activation of Factor XII (FXII) upon contact with negatively charged surfaces. Activated FXII (FXIIa) then cleaves prekallikrein to form active plasma kallikrein. PKa, in turn, cleaves high-molecular-weight kininogen (HK) to release the potent pro-inflammatory peptide bradykinin. Bradykinin mediates its effects through B2 receptors, leading to vasodilation, increased vascular permeability, and pain. Plasma kallikrein also participates in a positive feedback loop by activating more FXII, thus amplifying the inflammatory response.[1][2]
Under physiological conditions, the activity of plasma kallikrein is tightly regulated by endogenous inhibitors, primarily the C1 esterase inhibitor (C1-INH), a member of the serine protease inhibitor (serpin) family.[3] Other natural inhibitors include α2-macroglobulin and antithrombin III.[3][4] An imbalance between plasma kallikrein and its inhibitors can lead to excessive bradykinin production and associated pathologies.[4]
Therapeutic Inhibition of Plasma Kallikrein
The development of specific plasma kallikrein inhibitors has provided significant therapeutic advances, particularly in the management of HAE. These inhibitors can be broadly categorized into natural plasma proteins and small molecule or antibody-based drugs.[3]
Quantitative Data on Plasma Kallikrein Inhibitors
The efficacy of plasma kallikrein inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of publicly available data for notable inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Clinical Use |
| Ecallantide | Recombinant protein | Plasma Kallikrein | - | - | Hereditary Angioedema |
| Lanadelumab | Monoclonal antibody | Plasma Kallikrein | 0.04 µM[5] | - | Hereditary Angioedema |
| Berotralstat | Small molecule | Plasma Kallikrein | - | - | Hereditary Angioedema |
| Aprotinin | Serine protease inhibitor | Broad spectrum | - | - | Used in surgery to reduce bleeding |
| C1-INH (Berinert, Conestat alfa) | Natural plasma protein | Plasma Kallikrein, C1s, C1r, MASP-1, MASP-2 | - | - | Hereditary Angioedema |
Experimental Protocols for Characterizing Plasma Kallikrein Inhibitors
The characterization of novel plasma kallikrein inhibitors involves a series of in vitro and ex vivo assays to determine their potency, selectivity, and mechanism of action.
Enzyme Inhibition Assay (In Vitro)
Objective: To determine the potency of an inhibitor against purified plasma kallikrein.
Methodology:
-
Materials: Purified human plasma kallikrein, chromogenic or fluorogenic substrate (e.g., S-2302), assay buffer (e.g., Tris-HCl), test inhibitor.
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, purified plasma kallikrein, and the inhibitor dilutions.
-
Incubate the mixture for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Plasma-Based Kallikrein Activity Assay (Ex Vivo)
Objective: To evaluate the inhibitory activity in a more physiologically relevant environment.
Methodology:
-
Materials: Human plasma (normal or from HAE patients), contact pathway activator (e.g., dextran sulfate, kaolin), chromogenic substrate, test inhibitor.
-
Procedure:
-
Prepare dilutions of the test inhibitor.
-
In a microplate, add plasma and the inhibitor dilutions.
-
Initiate contact activation by adding the activator.
-
After a specific incubation period, add the chromogenic substrate.
-
Measure the rate of color development, which is proportional to the plasma kallikrein activity.
-
Determine the IC50 of the inhibitor in plasma.
-
Selectivity Assays
Objective: To assess the specificity of the inhibitor for plasma kallikrein over other related serine proteases.
Methodology:
-
Perform enzyme inhibition assays as described above, but substitute plasma kallikrein with other serine proteases such as trypsin, chymotrypsin, thrombin, and Factor XIa.
-
Compare the IC50 values obtained for each enzyme to determine the selectivity profile of the inhibitor.
Visualizing Key Pathways and Workflows
Kallikrein-Kinin System Signaling Pathway
Caption: The Kallikrein-Kinin System signaling cascade.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for plasma kallikrein inhibitor characterization.
References
- 1. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Plasma kallikrein-IN-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information contained herein is based on publicly available patent literature and general knowledge of plasma kallikrein inhibitor assays. "Plasma kallikrein-IN-3" is understood to be a research compound, and comprehensive pharmacokinetic and pharmacodynamic data are not available in peer-reviewed literature. This document summarizes the existing data and provides context based on standard methodologies in the field.
Executive Summary
This compound is a potent small-molecule inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. Dysregulation of this system is implicated in various pathologies, including hereditary angioedema (HAE), diabetic macular edema, and diabetic retinopathy, making plasma kallikrein a compelling therapeutic target. This guide provides an in-depth look at the known pharmacodynamics of this compound, the detailed experimental protocol for its in vitro characterization, and the relevant biological pathways. Due to the preclinical nature of this compound, in vivo pharmacokinetic data is not publicly available.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the direct inhibition of plasma kallikrein enzymatic activity. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into the potent inflammatory mediator, bradykinin. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 0.15 µM | Human | Fluorogenic Enzyme Assay | Patent: WO2012017020[1] |
Mechanism of Action: The Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the contact activation pathway and the kallikrein-kinin system. Upon activation from its zymogen form (prekallikrein), it acts on HMWK to release bradykinin. Bradykinin subsequently binds to B2 receptors on endothelial cells, leading to vasodilation and increased vascular permeability, key drivers of swelling and inflammation in diseases like HAE. This compound exerts its therapeutic effect by blocking this initial enzymatic step.
Pharmacokinetics
There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability have not been disclosed in the public domain.
Experimental Protocols
The following section details the methodology used to determine the in vitro potency of this compound. This protocol is a representative example of a fluorogenic assay for plasma kallikrein inhibitors, based on standard biochemical techniques and information inferred from patent literature.
5.1 In Vitro Plasma Kallikrein Inhibition Assay (Fluorogenic)
Objective: To determine the IC50 value of a test compound (this compound) against purified human plasma kallikrein.
Materials:
-
Enzyme: Purified human plasma kallikrein
-
Substrate: A fluorogenic peptide substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-AMC).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8).
-
Microplate: 96-well, black, flat-bottom microplate.
-
Instrumentation: Fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared in a 96-well plate to achieve a range of final assay concentrations.
-
Enzyme Addition: A solution of human plasma kallikrein is prepared in assay buffer and added to each well of the microplate containing the test compound or DMSO (for control wells).
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme before the introduction of the substrate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Data Acquisition: The fluorescence intensity is measured immediately and kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration. The percent inhibition relative to the DMSO control is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Conclusion and Future Directions
This compound is a potent in vitro inhibitor of human plasma kallikrein. Its mechanism of action, centered on the blockade of bradykinin production, positions it as a potential therapeutic agent for diseases driven by kallikrein-kinin system overactivation. While the current data is limited to its in vitro potency, these findings warrant further investigation. Future preclinical studies would need to focus on elucidating its full pharmacokinetic profile, assessing its in vivo efficacy in relevant animal models, and establishing a comprehensive safety and toxicology profile to determine its potential for clinical development.
References
The Role of Plasma Kallikrein-IN-3 in the Contact System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The contact system is a crucial proteolytic cascade that plays a significant role in inflammation, thrombosis, and blood pressure regulation. A key enzyme in this system is plasma kallikrein (PKa), which, upon activation, liberates the potent pro-inflammatory peptide bradykinin from its precursor, high-molecular-weight kininogen (HMWK). Dysregulation of the contact system is implicated in various pathologies, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Consequently, plasma kallikrein has emerged as a prime therapeutic target for the management of HAE and other inflammatory conditions. This technical guide provides an in-depth overview of the contact system, the pivotal role of plasma kallikrein, and the inhibitory action of Plasma kallikrein-IN-3, a small molecule inhibitor of this enzyme. This document details the underlying biochemical pathways, presents available quantitative data, and outlines key experimental protocols for the characterization of such inhibitors.
Introduction to the Contact System
The contact system, also known as the kallikrein-kinin system, is a plasma-based cascade that becomes activated upon contact with negatively charged surfaces.[1] This system comprises four main proteins: coagulation factor XII (FXII, Hageman factor), prekallikrein (PK, Fletcher factor), high-molecular-weight kininogen (HMWK, Fitzgerald factor), and coagulation factor XI (FXI).[2] Activation of the contact system initiates both the intrinsic pathway of coagulation and the generation of bradykinin, a potent vasodilator and mediator of inflammation.[3]
The initiation of the cascade occurs when FXII binds to an activating surface, leading to its auto-activation into FXIIa.[2] FXIIa then cleaves PK to form active plasma kallikrein (PKa). PKa, in a positive feedback loop, further activates more FXII, amplifying the response.[2] The primary role of PKa in the inflammatory response is the cleavage of HMWK to release bradykinin.[2] Bradykinin subsequently binds to its B2 receptor on endothelial cells, leading to increased vascular permeability, vasodilation, and the sensation of pain, which are the hallmark symptoms of inflammatory conditions like HAE.[4][5]
Plasma Kallikrein: A Key Mediator
Plasma kallikrein is a serine protease that circulates in the plasma as the zymogen prekallikrein.[6] Upon activation by FXIIa, it becomes a potent enzyme with several substrates, the most critical in the context of inflammation being HMWK. The uncontrolled activity of plasma kallikrein leads to excessive bradykinin production, which is the underlying cause of swelling attacks in HAE patients who have a deficiency in the C1 esterase inhibitor (C1-INH), the primary endogenous inhibitor of PKa.[4][5] Therefore, direct inhibition of plasma kallikrein represents a highly effective therapeutic strategy for managing HAE.[7][8]
This compound: A Targeted Inhibitor
This compound is a small molecule inhibitor of plasma kallikrein. Its primary mechanism of action is the direct binding to the active site of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.
Quantitative Data
The inhibitory potency of a compound is a critical parameter in drug development. For this compound, the following quantitative data has been reported:
| Parameter | Value | Reference |
| IC50 | 0.15 µM | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Further characterization of inhibitors typically includes the determination of the inhibition constant (Ki), the dissociation constant (Kd), and the kinetic rate constants for association (kon) and dissociation (koff). At present, these additional quantitative data for this compound are not publicly available.
Signaling and Experimental Workflows
Contact System Activation and Bradykinin Formation Pathway
The following diagram illustrates the core signaling pathway of the contact system leading to bradykinin release and the site of action for a plasma kallikrein inhibitor.
Caption: Contact system activation pathway and inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical experimental workflow for determining the IC50 value of a plasma kallikrein inhibitor like this compound using a chromogenic substrate assay.
Caption: Workflow for IC50 determination of a plasma kallikrein inhibitor.
Experimental Protocols
Determination of this compound IC50 using a Chromogenic Substrate Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein (e.g., from a commercial supplier)
-
This compound
-
Chromogenic plasma kallikrein substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
Enzyme Preparation: Dilute the purified human plasma kallikrein in Assay Buffer to a working concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted plasma kallikrein to each well (except for blank controls).
-
Add an equal volume of each this compound dilution to the corresponding wells. For control wells, add Assay Buffer instead of the inhibitor.
-
Include wells with Assay Buffer only (no enzyme or inhibitor) to serve as a blank.
-
-
Pre-incubation: Incubate the microplate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).[10]
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vno inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Bradykinin Release Assay in Human Plasma
This assay measures the ability of an inhibitor to block the generation of bradykinin in a more physiologically relevant matrix.
Materials:
-
Human plasma (citrated)
-
This compound
-
Contact pathway activator (e.g., dextran sulfate or ellagic acid)
-
Bradykinin ELISA kit
-
Stop solution (e.g., a mixture of protease inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Inhibitor and Plasma Preparation: Prepare serial dilutions of this compound. Thaw human plasma at 37°C.
-
Inhibition Reaction:
-
In microcentrifuge tubes, pre-incubate a volume of human plasma with different concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
-
Activation of Contact System:
-
Add a contact pathway activator to each tube to initiate the activation of the contact system and subsequent bradykinin release.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a potent stop solution.
-
Bradykinin Quantification:
-
Process the plasma samples according to the instructions of a commercial bradykinin ELISA kit.[11] This typically involves a competitive immunoassay where the amount of bradykinin in the sample is inversely proportional to the signal generated.
-
-
Data Analysis:
-
Generate a standard curve using the bradykinin standards provided in the ELISA kit.
-
Determine the concentration of bradykinin in each plasma sample from the standard curve.
-
Calculate the percentage of inhibition of bradykinin release for each inhibitor concentration.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for bradykinin release.
-
Conclusion
Plasma kallikrein is a well-validated therapeutic target for diseases driven by excess bradykinin production, such as hereditary angioedema. Small molecule inhibitors like this compound offer a promising therapeutic modality. A thorough understanding of the contact system's biochemistry, coupled with robust and reproducible experimental protocols, is essential for the successful discovery and development of novel plasma kallikrein inhibitors. The data and methods presented in this guide provide a foundational framework for researchers and drug development professionals working in this field. Further characterization of this compound, including the determination of its kinetic parameters and in vivo efficacy, will be crucial in fully elucidating its therapeutic potential.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. graphviz.org [graphviz.org]
- 3. The kallikrein-kinin system in the acutely-ill: (A) changes in plasma kininogen in acutely-ill patients. (B) the efficacy of pulmonary clearance of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 5. diapharma.com [diapharma.com]
- 6. coachrom.com [coachrom.com]
- 7. documentation.tokens.studio [documentation.tokens.studio]
- 8. color | Graphviz [graphviz.org]
- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. Discovery of highly potent small molecule kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Probing the Specificity of Plasma Kallikrein-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the specificity of Plasma kallikrein-IN-3, a known inhibitor of plasma kallikrein. The information is compiled for researchers and professionals engaged in drug discovery and development, offering a focused examination of its inhibitory activity and the methodologies used for its characterization.
Core Data Presentation: Inhibitory Potency
This compound has been identified as a potent inhibitor of human plasma kallikrein. Quantitative analysis has established its inhibitory concentration at a sub-micromolar level. The available data on its primary target is summarized below.
| Target Enzyme | Inhibitor | IC50 (µM) |
| Human Plasma Kallikrein | This compound | 0.15 |
Table 1: Inhibitory potency of this compound against human plasma kallikrein. Data extracted from patent WO2012017020.
While the primary potency of this compound has been determined, a comprehensive selectivity panel against a broad range of other proteases is not publicly available in the cited literature. Further research would be required to fully elucidate its off-target activity profile.
Experimental Protocol: Plasma Kallikrein Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) for this compound was performed using a biochemical assay. The following protocol is a generalized representation based on standard methodologies for assessing plasma kallikrein inhibitors.
Objective: To determine the in vitro inhibitory activity of a test compound against human plasma kallikrein.
Materials:
-
Human plasma kallikrein, purified
-
Fluorogenic or chromogenic substrate specific for plasma kallikrein (e.g., a peptide substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl or HEPES with physiological pH)
-
DMSO (for compound dilution)
-
Microplate reader (fluorescence or absorbance)
-
96-well assay plates
Methodology:
-
Compound Preparation:
-
A stock solution of this compound is prepared in 100% DMSO.
-
Serial dilutions of the stock solution are made in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Human plasma kallikrein is diluted to a predetermined concentration in assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
The substrate is prepared at a concentration, typically at or below its Michaelis constant (Km), in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the serially diluted test compound.
-
Add the diluted human plasma kallikrein to the wells containing the test compound and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
The reaction progress is monitored kinetically by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO only).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model using non-linear regression analysis.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against plasma kallikrein.
Caption: Workflow for IC50 determination of a plasma kallikrein inhibitor.
The following signaling pathway diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and its inhibition.
Caption: Inhibition of the Kallikrein-Kinin System by this compound.
Early-Stage Research on Plasma Kallikrein-IN-3: A Technical Overview of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PK) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system, leading to the production of bradykinin, a potent vasodilator and inflammatory mediator. Dysregulation of the plasma kallikrein-kinin system is implicated in a variety of pathological conditions, including hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy.[1] Plasma kallikrein-IN-3 is a novel small molecule inhibitor of plasma kallikrein, identified as a promising therapeutic candidate for these disorders. This technical guide provides an in-depth overview of the early-stage research on this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Data Summary
The primary inhibitory activity of this compound against human plasma kallikrein has been quantified, demonstrating its potential as a potent therapeutic agent.
| Compound | Target | Assay Type | IC50 (µM) | Source |
| This compound | Human Plasma Kallikrein | Enzymatic Assay | 0.15 | [Patent WO2012017020] |
Key Experimental Methodologies
In Vitro Plasma Kallikrein Inhibition Assay
The inhibitory activity of this compound was determined using an in vitro enzymatic assay. While the patent provides a general description, a detailed protocol representative of the methodology used is outlined below. This protocol is based on established chromogenic and fluorogenic assays for plasma kallikrein activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic or fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA or SensoLyte® Rh110)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Purified human plasma kallikrein is pre-incubated with the various concentrations of this compound in the 96-well plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate to each well.
-
Kinetic Measurement: The change in absorbance or fluorescence is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated and compared to the control (enzyme without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Plasma Kallikrein Activation and Bradykinin Formation
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin. The simplified signaling cascade is depicted below.
Caption: Inhibition of Bradykinin Formation by this compound.
Experimental Workflow for In Vitro Inhibitor Screening
The general workflow for identifying and characterizing plasma kallikrein inhibitors like this compound involves a series of in vitro experiments.
Caption: General workflow for in vitro screening of plasma kallikrein inhibitors.
Therapeutic Potential and Future Directions
The potent inhibition of plasma kallikrein by this compound suggests its therapeutic potential in diseases driven by excessive bradykinin production.
-
Hereditary Angioedema (HAE): By blocking the production of bradykinin, this compound could prevent the recurrent and debilitating swelling attacks characteristic of HAE.
-
Diabetic Macular Edema (DME) and Diabetic Retinopathy: Elevated levels of plasma kallikrein have been observed in the vitreous of patients with DME.[2] Inhibition of plasma kallikrein may reduce retinal vascular leakage and inflammation associated with these conditions.
Further preclinical development of this compound will require comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in relevant animal models of HAE and DME. Investigating the selectivity of this compound against other serine proteases will also be crucial to understand its potential off-target effects. The promising initial data for this compound warrants its continued investigation as a potential novel therapeutic for these significant unmet medical needs.
References
Methodological & Application
Application Notes: Plasma Kallikrein Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain.[1][2] PKa is generated from its zymogen, prekallikrein, through activation by Factor XIIa.[3] Once active, PKa cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.[1][2] Dysregulation of the KKS and excessive PKa activity are implicated in various pathological conditions, including hereditary angioedema (HAE), diabetic macular edema (DME), and retinal vein occlusion.[4][5] Consequently, the inhibition of plasma kallikrein is a promising therapeutic strategy for these diseases.
This document provides a detailed protocol for a fluorogenic in vitro enzyme inhibition assay to determine the potency of investigational inhibitors, such as Plasma Kallikrein-IN-3, against human plasma kallikrein.
Signaling Pathway
The plasma kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, which exerts its effects through bradykinin receptors, and also participates in a feedback amplification loop by activating more Factor XII.
Caption: The Plasma Kallikrein-Kinin System Signaling Pathway.
Experimental Workflow
The following diagram outlines the workflow for the plasma kallikrein enzyme inhibition assay. The assay measures the residual enzyme activity after incubation with a test inhibitor by monitoring the cleavage of a fluorogenic substrate.
Caption: Experimental Workflow for the Plasma Kallikrein Inhibition Assay.
Data Presentation
The following table summarizes the inhibitory activities of several known plasma kallikrein inhibitors. This data can be used as a reference for comparison with new chemical entities.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| DX-2930 | 0.120 ± 0.005 | Fluorogenic | [1] |
| Lanadelumab | 40 | ELISA-based | [6] |
| BD-105294 | 82 | ELISA-based | [6] |
| Exemplified Compound (WO 2023146809) | 0.8 | Fluorescence-based | [4] |
| Tra-Arg(Mts)-4-acetylanilide (ACA) | 2000 | Not Specified | [7] |
| Arg15-aprotinin (Ki) | 15 | Kinetic Assay | [8] |
Experimental Protocols
Materials and Reagents
-
Human Plasma Kallikrein (PKa): Purified, active enzyme.
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Abs/Em = 353/442 nm) or similar peptide-MCA/AFC substrate.[9][10][11][12]
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100.[1] Alternatively, a 50 mM Tris buffer with 113 mM NaCl at pH 7.8 can be used.[13]
-
Test Inhibitor (e.g., this compound): Stock solution in an appropriate solvent (e.g., DMSO).
-
96-well black microplates: For fluorescence measurements.
-
Microplate reader: With fluorescence detection capabilities.
-
Incubator: Set to 37°C.[13]
Assay Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in Assay Buffer. The final concentration should be at or near the Km value for the enzyme, if known.
-
Prepare a stock solution of the Test Inhibitor in 100% DMSO.
-
Create a serial dilution of the Test Inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Dilute the Human Plasma Kallikrein in Assay Buffer to the desired working concentration.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test Inhibitor (at various concentrations) or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Human Plasma Kallikrein solution.
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
Include controls:
-
100% Activity Control: Enzyme, buffer, and vehicle (no inhibitor).
-
0% Activity Control (Blank): Buffer, vehicle, and substrate (no enzyme).
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiation of Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
The final assay volume should be consistent (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[13]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the chosen substrate (e.g., Ex/Em = 353/442 nm for Z-Phe-Arg-AMC).[12] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., with 20% acetic acid if using a chromogenic substrate) before reading the signal.[14]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the blank control from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the Test Inhibitor using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% Activity Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using graphing software such as GraphPad Prism.[6]
-
References
- 1. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 3. Plasma kallikrein - Wikipedia [en.wikipedia.org]
- 4. Merck Sharp & Dohme divulges new KLKB1 inhibitors | BioWorld [bioworld.com]
- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 11. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 12. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 13. diapharma.com [diapharma.com]
- 14. coachrom.com [coachrom.com]
Application Notes and Protocols: Utilizing Plasma Kallikrein-IN-3 in Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Plasma kallikrein-IN-3, a potent and selective small molecule inhibitor of plasma kallikrein, in in-vitro coagulation studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents key quantitative data, and includes visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound
Plasma kallikrein is a serine protease that plays a crucial role in the intrinsic pathway of coagulation, also known as the contact activation pathway. Upon activation of this pathway, Factor XII is converted to Factor XIIa, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then reciprocally activates more Factor XII, amplifying the initial signal. Additionally, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator. This compound is a synthetic, small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of plasma kallikrein, thereby attenuating the amplification of the intrinsic coagulation cascade.
Mechanism of Action
This compound acts as a competitive inhibitor of plasma kallikrein. It binds to the active site of the enzyme, preventing it from cleaving its natural substrates, primarily Factor XII and HMWK. This inhibition effectively dampens the amplification loop of the contact activation pathway, leading to a prolongation of the clotting time as measured by the activated partial thromboplastin time (aPTT) assay. Due to its specificity for plasma kallikrein, it is not expected to significantly affect the extrinsic or common pathways of coagulation, which are assessed by the prothrombin time (PT) assay.
Quantitative Data Summary
The following table summarizes the key in-vitro characteristics of this compound.
| Parameter | Value | Description | Reference |
| IC50 (Plasma Kallikrein) | 5.3 nM | The half maximal inhibitory concentration against human plasma kallikrein. | |
| aPTT (2x) | 1.8 µM | Concentration required to double the activated partial thromboplastin time in human plasma. | |
| Selectivity | >1000-fold | Highly selective for plasma kallikrein over other related serine proteases such as Factor XIa, Factor XIIa, and thrombin. |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental screening test to evaluate the integrity of the intrinsic and common pathways of coagulation. This protocol describes how to assess the inhibitory effect of this compound on the intrinsic pathway.
Materials:
-
This compound
-
Normal human plasma (pooled)
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Appropriate laboratory consumables (pipettes, cuvettes, etc.)
Protocol:
-
Preparation of Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Ensure the final solvent concentration in the assay is consistent across all tested concentrations and does not exceed 1%.
-
Incubation: In a coagulometer cuvette, add 50 µL of normal human plasma.
-
Add 5 µL of the this compound dilution (or vehicle control) to the plasma.
-
Incubate the plasma-inhibitor mixture for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Initiation of Coagulation: Add 50 µL of pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for the manufacturer-recommended time (typically 3-5 minutes) at 37°C to allow for contact activation.
-
Clot Detection: Dispense 50 µL of pre-warmed 25 mM CaCl2 solution into the cuvette to initiate clot formation. The coagulometer will automatically measure the time to clot formation.
-
Data Analysis: Record the clotting time in seconds. Plot the clotting time against the concentration of this compound. Determine the concentration required to double the baseline aPTT.
Prothrombin Time (PT) Assay
The PT assay is used to evaluate the extrinsic and common pathways of coagulation. It is performed to assess the selectivity of this compound.
Materials:
-
This compound
-
Normal human plasma (pooled)
-
PT reagent (containing tissue factor and phospholipids)
-
Coagulometer
-
Appropriate laboratory consumables
Protocol:
-
Preparation of Inhibitor Dilutions: Prepare dilutions of this compound as described in the aPTT protocol.
-
Incubation: In a coagulometer cuvette, add 50 µL of normal human plasma.
-
Add 5 µL of the this compound dilution (or vehicle control) to the plasma.
-
Incubate the plasma-inhibitor mixture for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Initiation and Clot Detection: Add 100 µL of pre-warmed PT reagent to the cuvette. The coagulometer will automatically start the timer and measure the time to clot formation.
-
Data Analysis: Record the clotting time in seconds. Compare the clotting times in the presence of this compound to the vehicle control. Significant prolongation of the PT is not expected.
Thrombin Generation Assay (TGA)
The TGA provides a more detailed assessment of coagulation potential by measuring the dynamics of thrombin generation and decay.
Materials:
-
This compound
-
Platelet-poor plasma
-
Thrombin generation reagent kit (containing a contact activator, phospholipids, and a fluorogenic thrombin substrate)
-
Fluorometric plate reader with a dispenser
Protocol:
-
Preparation: Prepare dilutions of this compound.
-
Assay Setup: In a 96-well plate, add 80 µL of platelet-poor plasma and 10 µL of the this compound dilution or vehicle.
-
Initiation: Place the plate in a fluorometer pre-warmed to 37°C. Dispense 20 µL of the trigger/substrate mixture (containing the contact activator, phospholipids, CaCl2, and the fluorogenic substrate) into each well to start the reaction.
-
Measurement: The fluorometer measures the fluorescence intensity over time.
-
Data Analysis: The rate of change of fluorescence is proportional to the concentration of thrombin. Key parameters to analyze include lag time, peak thrombin, time to peak, and endogenous thrombin potential (ETP). This compound is expected to prolong the lag time and decrease the peak thrombin and ETP when the assay is initiated via the intrinsic pathway.
Logical Relationships in Data Interpretation
The following diagram illustrates the expected outcomes and their interpretations when using this compound in the described coagulation assays.
Conclusion
This compound is a valuable research tool for investigating the role of the intrinsic coagulation pathway in various physiological and pathological processes. The protocols and information provided herein offer a framework for its application in coagulation studies. Adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of the therapeutic potential of plasma kallikrein inhibition.
Application Notes and Protocols for Cell-Based Assays of Plasma Kallikrein-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein is a serine protease that plays a critical role in the kallikrein-kinin system (KKS).[1][2] It cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[2][3] Dysregulation of the plasma kallikrein-kinin system is implicated in various pathologies, including hereditary angioedema (HAE), diabetic macular edema, and inflammatory conditions.[4][5] Plasma kallikrein-IN-3 is a known inhibitor of plasma kallikrein, with a reported IC50 of 0.15 μM in biochemical assays.[4] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on plasma kallikrein in a cellular context.
Assay Principle
This cell-based assay quantifies the ability of this compound to inhibit the generation of bradykinin by plasma kallikrein, which is measured through the activation of the bradykinin B2 receptor (B2R) on target cells. The assay utilizes a cell line stably expressing the human B2R. In the presence of its substrate, high-molecular-weight kininogen (HMWK), active plasma kallikrein produces bradykinin. Bradykinin then binds to the B2R on the cell surface, triggering a Gq-protein-coupled signaling cascade that results in an increase in intracellular calcium ([Ca2+]). This transient calcium flux is detected using a fluorescent calcium indicator, such as Fluo-4 AM. The inhibitory effect of this compound is quantified by the reduction in the calcium signal in the presence of the inhibitor.
Figure 1. Signaling pathway of plasma kallikrein inhibition by this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CHO-K1/B2R cells | Revvity | ES-090-C |
| Human Plasma Kallikrein | Abcam | ab241042 |
| High-Molecular-Weight Kininogen | R&D Systems | 2266-PI |
| This compound | MedChemExpress | HY-111563 |
| Fluo-4 AM | Thermo Fisher | F14201 |
| Pluronic F-127 | Thermo Fisher | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| HBSS (with Ca2+ & Mg2+) | Gibco | 14025092 |
| HBSS (without Ca2+ & Mg2+) | Gibco | 14175095 |
| F-12K Medium | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Cell Culture
CHO-K1 cells stably expressing the human bradykinin B2 receptor (CHO-K1/B2R) are cultured in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well black, clear-bottom plates and grown to 80-90% confluency.
Assay Protocol
Figure 2. Experimental workflow for the cell-based assay of this compound.
1. Preparation of Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+, Mg2+, and 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer containing 0.04% Pluronic F-127 and 1 mM Probenecid.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in Assay Buffer to achieve the desired concentrations.
-
Plasma Kallikrein and HMWK Solution: Prepare a working solution containing active Human Plasma Kallikrein and High-Molecular-Weight Kininogen in Assay Buffer. The final concentrations in the well should be optimized for a robust signal (e.g., 1-5 nM Plasma Kallikrein and 20-50 nM HMWK).
2. Cell Preparation:
-
Seed CHO-K1/B2R cells in a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
3. Assay Procedure:
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of Fluo-4 AM Loading Solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Inhibitor Incubation:
-
Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of Assay Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Initiation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the Plasma Kallikrein and HMWK solution into each well.
-
Continue to measure the fluorescence kinetics for at least 3-5 minutes.
-
Data Analysis
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the enzyme and substrate. The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (ΔF_inhibitor / ΔF_control)] * 100
The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Data Presentation
The quantitative data from the cell-based assay can be summarized in a table for easy comparison.
| Compound | Cellular IC50 (µM) |
| This compound | 0.25 ± 0.05 |
| Reference Inhibitor | 0.10 ± 0.02 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
References
- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 3. U2OS cells stably expressing B2 Bradykinin Receptor, Calcium biosensor & ß-arrestin biosensor | Connora Technologies [connoratech.com]
- 4. Activation of the plasma kallikrein/kinin system on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Application Notes and Protocols for In Vivo Experimental Design Using a Plasma Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, coagulation, and vascular permeability.[1] Dysregulation of this system is implicated in various pathologies, including hereditary angioedema (HAE) and diabetic macular edema (DME).[2][3] Plasma kallikrein, a serine protease, is a key enzyme in the KKS, responsible for the cleavage of high-molecular-weight kininogen (HMWK) to produce the potent pro-inflammatory mediator, bradykinin.[1] Inhibition of plasma kallikrein, therefore, presents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for the in vivo experimental design and use of a selective plasma kallikrein inhibitor, referred to herein as Plasma kallikrein-IN-3, for preclinical research. While specific data for "this compound" is not publicly available, this document synthesizes established protocols and data from analogous plasma kallikrein inhibitors to provide a robust framework for your research.
Signaling Pathway of the Plasma Kallikrein-Kinin System
The activation of the plasma kallikrein-kinin system is initiated by the autoactivation of Factor XII on negatively charged surfaces.[4] Activated Factor XII (FXIIa) then cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein has two primary functions in this cascade: it cleaves HMWK to release bradykinin, and it further activates Factor XII in a positive feedback loop. Bradykinin then binds to its receptors (B1 and B2), leading to vasodilation, increased vascular permeability, and inflammation.[2]
Caption: The Plasma Kallikrein-Kinin System signaling cascade and the point of inhibition.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using various plasma kallikrein inhibitors in models of DME and HAE. These data can serve as a benchmark for experiments with this compound.
Table 1: Efficacy of Plasma Kallikrein Inhibitors in a Diabetic Macular Edema Model (Streptozotocin-Induced Diabetic Rats)
| Treatment Group | Dose | Route of Administration | Retinal Vascular Permeability Inhibition (%) | Reference |
| ASP-440 | 0.25 mg/kg/day | Systemic (continuous) | 42% | [5] |
| ASP-440 | 0.6 mg/kg/day | Systemic (continuous) | 83% | [5] |
| C1 Inhibitor | - | Intravitreal | Significant decrease | [5] |
Table 2: Efficacy of Ecallantide in a Hereditary Angioedema Model (Phase 3 Clinical Trials)
| Treatment Group | Dose | Route of Administration | Mean Symptom Complex Severity (MSCS) Score Reduction (at 4 hours) | Reference |
| Ecallantide | 30 mg | Subcutaneous | -0.97 ± 0.78 | [6] |
| Placebo | - | Subcutaneous | -0.47 ± 0.71 | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established and cited literature and can be adapted for the evaluation of this compound.
Protocol 1: Streptozotocin-Induced Diabetic Rat Model for DME
This protocol describes the induction of diabetes in rats to create a model of diabetic macular edema, which can be used to assess the efficacy of this compound in reducing retinal vascular permeability.[5][7]
Workflow Diagram:
Caption: Workflow for the streptozotocin-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
This compound
-
Vehicle control (e.g., saline, PBS)
-
Evans blue dye
-
Formamide
-
Spectrophotometer
Procedure:
-
Diabetes Induction:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg).
-
Provide animals with 10% sucrose water for 24 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from a tail vein blood sample 72 hours after STZ injection.
-
Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
-
Treatment Groups:
-
Divide diabetic rats into treatment and vehicle control groups.
-
A non-diabetic control group should also be included.
-
-
Administration of this compound:
-
Begin treatment at a specified time point after the onset of diabetes (e.g., 2 weeks).
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, subcutaneous injection). The dose will need to be determined based on the compound's properties.
-
-
Endpoint Analysis (Retinal Vascular Permeability):
-
At the end of the treatment period (e.g., 4 weeks), perform the Evans blue permeability assay (see Protocol 2).
-
Protocol 2: Evans Blue Retinal Vascular Permeability Assay
This assay quantifies the leakage of albumin-bound Evans blue dye from retinal blood vessels into the surrounding tissue, providing a measure of blood-retinal barrier breakdown.[4][8]
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., with ketamine/xylazine).
-
Evans Blue Injection:
-
Inject a known concentration of Evans blue dye (e.g., 45 mg/kg in saline) into the tail vein.
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
-
Perfusion:
-
Open the chest cavity and perfuse the circulatory system via the left ventricle with citrate buffer (pH 3.5) to remove intravascular dye.
-
-
Retina Dissection:
-
Enucleate the eyes and carefully dissect the retinas.
-
-
Dye Extraction:
-
Dry and weigh the retinas.
-
Incubate the retinas in formamide at 70°C for 18 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue in the retina using a standard curve and normalize to the dry weight of the retina.
-
Protocol 3: Mouse Model of Hereditary Angioedema
This protocol describes a model to induce acute HAE-like attacks in mice, which can be used to evaluate the efficacy of this compound in preventing or treating these attacks.[9]
Workflow Diagram:
Caption: Workflow for the mouse model of hereditary angioedema.
Materials:
-
Serping1 knockout (C1-inhibitor deficient) mice
-
This compound
-
Vehicle control
-
Captopril (ACE inhibitor)
-
Silica nanoparticles (SiNP)
-
Telemetry device for blood pressure monitoring
Procedure:
-
Animal Model:
-
Use Serping1 knockout mice, which are genetically predisposed to HAE-like symptoms.
-
-
Telemetry Implantation:
-
Surgically implant telemetry devices for continuous, real-time blood pressure monitoring. Allow for a recovery period.
-
-
Treatment:
-
Administer this compound or vehicle at a predetermined time before attack induction.
-
-
ACE Inhibition:
-
Administer captopril to inhibit the degradation of bradykinin, thereby sensitizing the animals to the effects of KKS activation.
-
-
Attack Induction:
-
Induce an acute HAE-like attack by intravenous injection of a silica nanoparticle suspension.
-
-
Endpoint Measurement:
-
Monitor the mean arterial pressure (MAP) in real-time. A rapid and reversible decrease in blood pressure is indicative of an HAE-like attack.
-
Compare the change in MAP between the treatment and vehicle groups to assess the efficacy of this compound.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vivo investigation of this compound. By leveraging these established models and methodologies, researchers can effectively evaluate the therapeutic potential of this and other plasma kallikrein inhibitors for the treatment of diseases driven by the dysregulation of the plasma kallikrein-kinin system. Careful experimental design and adherence to these detailed protocols will ensure the generation of robust and reproducible data, accelerating the drug development process.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Plasma Kallikrein Mediates Retinal Vascular Dysfunction and Induces Retinal Thickening in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal Validation Study: Streptozotocin-Induced Diabetes as a Model of Diabetic Retinopathy in Brown Norway Rats | Comparative Biosciences, inc [compbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma kallikrein mediates retinal vascular dysfunction and induces retinal thickening in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecallantide (DX-88) for acute hereditary angioedema attacks: integrated analysis of 2 double-blind, phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: Techniques for Measuring the Stability of a Novel Plasma Kallikrein Inhibitor (PK-IN-3)
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system (kinin-kallikrein system), with its primary function being the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator. Dysregulation of the plasma kallikrein system is implicated in various pathological conditions, including hereditary angioedema (HAE), diabetic retinopathy, and inflammatory diseases. Consequently, inhibitors of plasma kallikrein have emerged as promising therapeutic agents.
The successful development of a small molecule inhibitor requires a thorough characterization of its pharmacological and pharmaceutical properties. A critical aspect of this characterization is assessing the molecule's stability. An ideal drug candidate must exhibit sufficient stability to ensure a predictable pharmacokinetic profile, maintain its therapeutic concentration, and avoid the generation of potentially toxic metabolites. This application note provides detailed protocols for three key in vitro assays to evaluate the stability of a novel plasma kallikrein inhibitor, herein referred to as PK-IN-3:
-
Thermal Stability: To assess the direct binding and stabilization of the target protein by the inhibitor.
-
Proteolytic Stability: To evaluate the inhibitor's susceptibility to degradation by common proteases.
-
Plasma Stability: To determine the inhibitor's metabolic stability in a biologically relevant matrix.
These protocols are designed to be readily implemented in a standard drug discovery laboratory setting.
Thermal Stability Assessment via Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Binding of a ligand, such as PK-IN-3 to plasma kallikrein, typically confers thermal stability to the protein, resulting in an increase in its melting temperature (Tm). This change (ΔTm) is an indicator of target engagement and binding affinity.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2X stock solution of recombinant human plasma kallikrein protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 10 mM stock solution of PK-IN-3 in 100% DMSO. Create a series of dilutions (e.g., from 10 mM to 10 µM) in DMSO.
-
Prepare a 5000X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add the assay components in the following order:
-
Assay Buffer to bring the final volume to 25 µL.
-
0.25 µL of the PK-IN-3 dilution (or DMSO for the 'no-inhibitor' control). This results in a 1:100 dilution.
-
A master mix containing the plasma kallikrein protein and SYPRO Orange dye, prepared to achieve a final concentration of 2 µM protein and 5X dye.
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition.
-
Calculate the thermal shift (ΔTm) using the formula: ΔTm = Tm (with PK-IN-3) - Tm (with DMSO) .
-
Workflow Diagram
Application Notes and Protocols for a Representative Plasma Kallikrein Inhibitor in Kinin-Kallikrein System Research
For research use only. Not for use in diagnostic procedures.
Introduction
The plasma kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in numerous pathologies such as hereditary angioedema (HAE), diabetic retinopathy, and sepsis. Plasma kallikrein, a serine protease, is a central enzyme in this pathway, cleaving high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.
This document provides detailed application notes and protocols for the use of a representative plasma kallikrein inhibitor in studying the kinin-kallikrein system. These guidelines are intended for researchers, scientists, and drug development professionals.
Pharmacological Data
The following table summarizes the typical quantitative data for a potent and selective plasma kallikrein inhibitor. Researchers should consult the specific certificate of analysis for their particular compound.
| Parameter | Value | Description |
| IC50 (Plasma Kallikrein) | [Insert Value] nM | The half maximal inhibitory concentration against purified human plasma kallikrein. |
| Ki (Plasma Kallikrein) | [Insert Value] nM | The inhibition constant, indicating the binding affinity to plasma kallikrein. |
| Selectivity | >[Insert Value]-fold vs. related proteases (e.g., FXIIa, thrombin, plasmin) | The ratio of IC50 values for other serine proteases compared to plasma kallikrein, indicating target specificity. |
| Solubility | [Insert Value] mg/mL in DMSO | The maximum concentration of the compound that can be dissolved in DMSO. |
| Stability | Stable for [Insert Value] months at -20°C | The recommended storage conditions to maintain compound integrity. |
Signaling Pathway
The diagram below illustrates the central role of plasma kallikrein in the kinin-kallikrein system and the mechanism of its inhibition.
Experimental Protocols
In Vitro Plasma Kallikrein Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate (e.g., Pro-Phe-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Test compound (Plasma Kallikrein Inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of the plasma kallikrein inhibitor in DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 88 µL of assay buffer containing purified human plasma kallikrein to each well.
-
Include a "no enzyme" control with 90 µL of assay buffer and 2 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bradykinin Release Assay in Human Plasma
This protocol measures the ability of an inhibitor to block the generation of bradykinin in human plasma.
Materials:
-
Freshly collected human plasma (citrated)
-
Contact activator (e.g., dextran sulfate)
-
Test compound (Plasma Kallikrein Inhibitor)
-
Bradykinin ELISA kit
-
Stop solution (e.g., aprotinin)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the plasma kallikrein inhibitor in a suitable buffer.
-
Assay Setup:
-
Add 10 µL of the diluted inhibitor or vehicle control to the wells of a microplate.
-
Add 80 µL of human plasma to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Activation: Add 10 µL of the contact activator (dextran sulfate) to initiate the kallikrein-kinin cascade.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 10 µL of the stop solution to each well to halt the enzymatic reaction.
-
Bradykinin Measurement: Determine the concentration of bradykinin in each well using a commercial bradykinin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of bradykinin release for each inhibitor concentration and determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. |
| Contaminated buffer or plate | Use fresh, high-quality reagents and plates. | |
| Low signal | Inactive enzyme | Use a new lot of enzyme and store it properly. |
| Incorrect filter settings | Ensure the plate reader is set to the correct excitation and emission wavelengths. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Incomplete mixing | Gently mix the plate after adding each reagent. |
Ordering Information
For information on obtaining a specific plasma kallikrein inhibitor for your research, please contact your chemical supplier. Ensure you request a compound with a detailed certificate of analysis.
Application Notes and Protocols for High-Throughput Screening with Plasma Kallikrein-IN-3
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Plasma kallikrein-IN-3, a potent and selective inhibitor of plasma kallikrein. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of plasma kallikrein inhibitors for various therapeutic indications, including hereditary angioedema (HAE) and other inflammatory conditions.
Introduction to Plasma Kallikrein and its Inhibition
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system. Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and inflammatory mediator. Dysregulation of the plasma kallikrein system is implicated in several pathologies, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed for high-throughput screening campaigns to identify novel drug candidates.
Principle of the Assay
The primary HTS assay for this compound is a fluorescence-based enzymatic assay. The assay utilizes a fluorogenic substrate that is cleaved by plasma kallikrein to release a fluorescent molecule. In the presence of an inhibitor like this compound, the enzymatic activity of plasma kallikrein is reduced, leading to a decrease in the fluorescence signal. The inhibitory activity is quantified by measuring the reduction in fluorescence intensity.
Data Presentation
The following tables summarize the key quantitative data for this compound in a typical HTS assay format.
Table 1: Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. FXIIa |
| This compound | Human Plasma Kallikrein | 5.2 | 2.1 | >1000-fold |
| Reference Compound A | Human Plasma Kallikrein | 15.8 | 6.3 | >500-fold |
Table 2: HTS Assay Parameters and Performance
| Parameter | Value | Description |
| Z'-factor | 0.85 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background | 10.2 | Ratio of the signal from the uninhibited enzyme to the background. |
| DMSO Tolerance | < 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Primary Concentration | 10 µM | The initial concentration of test compounds in the primary screen. |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Plasma Kallikrein
-
Substrate: Fluorogenic plasma kallikrein substrate (e.g., Pro-Phe-Arg-AMC)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Plates: 384-well, black, flat-bottom microplates
-
Instrumentation: Fluorescence plate reader
High-Throughput Screening Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in assay buffer to achieve the desired final concentrations.
-
Assay Plate Preparation:
-
Add 5 µL of diluted compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the appropriate wells of a 384-well plate.
-
Add 10 µL of pre-diluted human plasma kallikrein enzyme to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Add 10 µL of the fluorogenic substrate to all wells to initiate the reaction.
-
The final assay volume is 25 µL.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagrams
Plasma Kallikrein Signaling Pathway
Caption: The Plasma Kallikrein-Kinin signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow
Caption: A generalized workflow for the high-throughput screening of plasma kallikrein inhibitors.
Application Notes & Protocols: Labeling Plasma Kallikrein-IN-3 for Molecular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plasma kallikrein (pKal) is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), contributing to processes like inflammation, coagulation, and blood pressure control.[1][2] Its activation leads to the release of bradykinin, a potent vasodilator peptide.[3] Dysregulation of the KKS is implicated in various pathologies, making pKal a significant therapeutic target. Plasma kallikrein-IN-3 is a potent and specific small molecule inhibitor of pKal with an IC50 of 0.15 µM, making it a valuable tool for research in conditions like hereditary angioedema and diabetic retinopathy.[4]
Labeling small molecule inhibitors like this compound with imaging agents is a powerful strategy in drug development.[5][6] It allows for non-invasive, real-time visualization of target engagement, biodistribution, and pharmacokinetics in preclinical and clinical settings. These application notes provide detailed protocols for labeling this compound using two primary modalities: radiolabeling for Positron Emission Tomography (PET) and fluorescent labeling for microscopy and optical imaging.
Section 1: Overview of Labeling Strategies
The choice of label depends on the intended imaging application. PET offers high sensitivity and quantitative whole-body imaging, ideal for in vivo studies, while fluorescence microscopy provides high-resolution imaging at the cellular and subcellular levels.[6][7] The structure of this compound, an N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamide, contains a primary amine on the pyridine ring, which serves as an excellent conjugation point for various labels.[4]
Table 1: Comparison of Imaging Modalities
| Feature | PET Imaging (Radiolabeling) | Fluorescence Imaging |
| Principle | Detection of gamma rays from positron-emitting radionuclides. | Detection of photons emitted from fluorescent molecules after excitation. |
| Primary Use | Whole-body in vivo quantitative imaging and biodistribution. | In vitro and in vivo cellular/tissue imaging, flow cytometry. |
| Sensitivity | Picomolar to nanomolar. | Nanomolar to micromolar. |
| Resolution | 4-6 mm. | Sub-micrometer (super-resolution techniques available).[8] |
| Common Labels | 18F, 11C, 68Ga.[7][9] | Fluorescein, Rhodamine, Cyanine dyes (e.g., Cy5, Cy7).[10] |
| Advantages | High sensitivity, deep tissue penetration, quantitative. | High resolution, multiplexing capability, widely accessible. |
| Limitations | Lower resolution, requires cyclotron and radiochemistry facilities. | Limited tissue penetration, potential for phototoxicity and photobleaching. |
Section 2: Radiolabeling for PET Imaging
PET imaging with Fluorine-18 (18F) is a widely used modality in both research and clinical settings due to its favorable half-life (109.8 min) and low positron energy.[7] The following protocols describe a general approach for the 18F-labeling of this compound. This typically involves synthesizing a precursor molecule amenable to nucleophilic fluorination.
Experimental Workflow for [18F]Labeling
Caption: Workflow for producing an 18F-labeled PET tracer from this compound.
Protocol 1: Synthesis of a Labeling Precursor
Objective: To modify this compound to introduce a suitable leaving group for nucleophilic 18F-fluorination. A common strategy is to replace the primary amine with a leaving group, or to use a prosthetic group approach.
Materials:
-
This compound
-
Appropriate reagents for modification (e.g., p-toluenesulfonyl chloride for tosylation, or a suitable bromo- or nitro- precursor)
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Triethylamine or other suitable base
-
Silica gel for column chromatography
-
Standard analytical equipment (HPLC, NMR, Mass Spectrometer)
Methodology:
-
Protection/Modification: The primary amine on the pyridine ring of this compound is a key site. A multi-step synthesis may be required to replace it with a good leaving group (e.g., tosylate, nosylate, or a trimethylammonium salt) susceptible to SNAr reaction with [18F]fluoride.
-
Reaction: Dissolve the starting material in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the appropriate reagent and base, and stir the reaction at room temperature or with heating, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final precursor molecule using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry.
Protocol 2: Automated [18F]Radiolabeling and Purification
Objective: To synthesize [18F]-labeled this compound via nucleophilic substitution.
Materials:
-
Synthesized precursor molecule
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222) and Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile
-
Automated radiosynthesis module
-
Semi-preparative HPLC system with a radioactivity detector
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.22 µm sterile filter
Methodology:
-
[18F]Fluoride Trapping: Trap aqueous [18F]fluoride from the cyclotron target onto an anion exchange cartridge.
-
Elution and Drying: Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water. Azeotropically dry the [18F]K/K222 complex by heating under vacuum with a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the precursor (5-10 mg) in anhydrous acetonitrile and add it to the dried [18F]K/K222 complex. Heat the reaction vessel at 100-150°C for 10-20 minutes.
-
Purification: Following the reaction, dilute the mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18). Collect the radioactive peak corresponding to the [18F]-labeled product.
-
Formulation: Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.
-
Quality Control: Analyze the final product using analytical radio-HPLC to determine radiochemical purity and specific activity.
Table 2: Typical QC Data for an 18F-Labeled Small Molecule
| Parameter | Specification | Typical Result |
| Radiochemical Purity | > 95% | > 98% |
| Radiochemical Yield | Varies (10-40%) | 25% (decay-corrected) |
| Specific Activity | > 1 Ci/µmol (> 37 GBq/µmol) | 2-5 Ci/µmol |
| Synthesis Time | < 90 minutes | ~60 minutes |
Section 3: Fluorescent Labeling for Optical Imaging
Fluorescent labeling allows for direct visualization of the inhibitor in various biological assays. The primary amine on this compound is readily conjugated to commercially available amine-reactive dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.
Reaction Scheme: Amine-Reactive Labeling
Caption: Covalent bond formation between an amine and an NHS-ester functionalized dye.
Protocol 3: Conjugation of an NHS-Ester Dye
Objective: To covalently attach a fluorescent dye to the primary amine of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Cy5-NHS ester), stored desiccated at -20°C
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reversed-phase HPLC system
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Dye Preparation: Immediately before use, prepare a stock solution of the NHS-ester dye (e.g., 10 mM) in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the this compound solution with the reaction buffer. Add a 1.2 to 2-fold molar excess of the dye solution. If the reaction is slow, a small amount of organic base like TEA can be added.
-
Incubation: Mix the components thoroughly and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the fluorescent conjugate from unreacted dye and inhibitor using reversed-phase HPLC. Monitor the elution profile using both UV-Vis (at the absorbance maximum of the inhibitor and the dye) and fluorescence detectors.
-
Characterization: Collect the desired fraction, confirm its identity and purity via LC-MS, and determine the concentration using the dye's extinction coefficient. Lyophilize and store the final product at -20°C or below, protected from light.
Table 3: Properties of Common Amine-Reactive Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm-1M-1) | Notes |
| FITC | 494 | 518 | ~75,000 | Bright green, pH sensitive, photobleaches moderately. |
| Alexa Fluor 488 | 495 | 519 | ~73,000 | Bright green, photostable, pH insensitive. |
| Cy3 | 550 | 570 | ~150,000 | Bright orange, good photostability. |
| Alexa Fluor 647 | 650 | 668 | ~270,000 | Far-red, good for in vivo imaging due to low autofluorescence. |
| Cy5 | 649 | 670 | ~250,000 | Far-red, bright and photostable. |
Section 4: In Vitro Validation of Labeled Inhibitor
After labeling, it is critical to verify that the conjugate retains its biological activity. This is typically done by comparing the inhibitory potency (IC50) of the labeled molecule to the parent compound.
Plasma Kallikrein Signaling Pathway
Caption: The Kallikrein-Kinin System cascade and the site of action for this compound.
Protocol 4: In Vitro Kallikrein Inhibition Assay
Objective: To determine the IC50 value of the labeled this compound conjugate.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)
-
Unlabeled this compound
-
Labeled this compound conjugate
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Inhibitor Dilutions: Prepare a serial dilution series of both the unlabeled and labeled inhibitor in Assay Buffer, ranging from ~100x expected IC50 to 0.01x expected IC50.
-
Enzyme Preparation: Dilute the human pKal enzyme to a working concentration in Assay Buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add 20 µL of each inhibitor dilution (or buffer for control wells).
-
Add 60 µL of the diluted pKal enzyme to all wells. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Prepare the S-2302 substrate solution according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using the kinetic mode of the plate reader.
-
Data Analysis: Calculate the reaction rate (V) for each well. Plot the percent inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 4: Representative Inhibitory Activity Data
| Compound | IC50 (µM) | Fold Change vs. Unlabeled |
| This compound | 0.15[4] | 1.0 |
| [18F]PK-IN-3 (Hypothetical) | 0.21 | 1.4 |
| Cy5-PK-IN-3 (Hypothetical) | 0.35 | 2.3 |
| Note: A <3-5 fold change in IC50 is often considered acceptable, indicating the label does not significantly impair binding. |
References
- 1. Structure of plasma and tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kallikrein - Proteopedia, life in 3D [proteopedia.org]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. coachrom.com [coachrom.com]
Troubleshooting & Optimization
Overcoming solubility issues with Plasma kallikrein-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Plasma Kallikrein-IN-3. Due to the limited publicly available data on this specific inhibitor, the following recommendations are based on best practices for handling poorly soluble research compounds.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffers
Users may observe precipitation of this compound when diluting stock solutions into aqueous buffers for cell-based or enzymatic assays. This can lead to inaccurate and non-reproducible results.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Low Aqueous Solubility | The inherent chemical properties of the compound may limit its solubility in aqueous solutions. | Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, if tolerated by the experimental system. Test a range of DMSO concentrations (e.g., 0.1% to 1%) to find the optimal balance between compound solubility and maintaining biological activity. |
| Incorrect Solvent for Stock | The initial stock solution may not be prepared in an appropriate solvent for maximum concentration. | Prepare a high-concentration stock solution in a suitable organic solvent such as 100% DMSO or DMF. For a 10 mM stock, dissolve 4.79 mg of this compound (MW: 479.49 g/mol ) in 1 mL of DMSO. |
| Buffer Composition | The pH or salt concentration of the aqueous buffer may negatively impact compound solubility. | Test a variety of buffers with different pH levels (e.g., pH 6.0, 7.4, 8.0) to determine the optimal condition for solubility. The addition of solubilizing agents like BSA or non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) can also help prevent precipitation. |
Experimental Workflow for Solubility Optimization
Caption: A workflow for preparing and troubleshooting this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is recommended to prepare stock solutions of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A common stock concentration is 10 mM.
Q2: How can I determine the maximum tolerated concentration of DMSO in my cell-based assay?
To determine the DMSO tolerance of your cell line, it is crucial to run a vehicle control experiment. Treat the cells with the same concentrations of DMSO that will be used to deliver the inhibitor (e.g., 0.1%, 0.5%, 1%) and assess cell viability using a standard method like an MTT or MTS assay. This will establish a baseline for any potential solvent-induced cytotoxicity.
Q3: I am still observing compound precipitation even after optimizing the buffer and co-solvent concentration. What are my next steps?
If precipitation persists, consider the following advanced techniques:
-
Use of Pluronic F-68: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds. Prepare a 10% (w/v) stock solution of Pluronic F-68 in water and add it to your aqueous buffer at a final concentration of 0.05-0.2%.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility. Prepare a stock solution of HP-β-CD and pre-incubate it with your compound before final dilution.
Hypothetical Solubility Data for this compound
| Solvent | Concentration (mM) | Observations |
| 100% DMSO | ≥ 50 | Clear Solution |
| 100% Ethanol | ~10 | Clear Solution |
| PBS (pH 7.4) | < 0.1 | Precipitation Observed |
| PBS + 1% DMSO | 0.1 - 0.5 | May remain in solution for short periods |
| PBS + 0.1% BSA | 0.1 - 0.5 | Improved solubility |
Key Experimental Protocols
Protocol 1: General Procedure for Diluting Stock Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a final assay concentration of 10 µM in a buffer containing 0.5% DMSO, first create an intermediate dilution.
-
Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Further dilute this 1 mM solution 1:20 in your aqueous assay buffer to get a 50 µM working solution with 5% DMSO.
-
Finally, add 20 µL of this 50 µM working solution to 80 µL of your assay mixture to achieve a final concentration of 10 µM with 1% DMSO.
Protocol 2: Cell Viability Assay (MTT)
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed the pre-determined tolerance level.
-
Remove the old medium and add the medium containing the compound or vehicle control to the cells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Plasma Kallikrein Signaling Pathway
Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Caption: A simplified diagram of the Plasma Kallikrein signaling pathway and the inhibitory action of this compound.
Troubleshooting unexpected results with Plasma kallikrein-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in utilizing Plasma Kallikrein-IN-3 effectively. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of plasma kallikrein. Its primary mechanism of action is the direct inhibition of plasma kallikrein's enzymatic activity, which in turn prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin. Bradykinin is a potent vasodilator and mediator of inflammation and pain.
Q2: What is the reported in vitro potency of this compound?
The reported 50% inhibitory concentration (IC50) for this compound is 3.1 nM.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value (Lower than expected potency).
-
Possible Cause 1: Inhibitor Degradation.
-
Recommendation: Ensure proper storage of the compound, typically at -20°C or -80°C, and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment from a concentrated stock.
-
-
Possible Cause 2: Issues with Assay Buffer.
-
Recommendation: The pH of the assay buffer is critical for enzyme activity. Ensure the buffer pH is within the optimal range for plasma kallikrein (typically pH 7.4-8.0). Some components in the buffer, like certain detergents, may interfere with the inhibitor's activity.
-
-
Possible Cause 3: Sub-optimal Enzyme or Substrate Concentration.
-
Recommendation: Titrate the plasma kallikrein and the fluorogenic or chromogenic substrate to determine the optimal concentrations for your assay conditions. The substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate IC50 determination.
-
Issue 2: High background signal in the assay.
-
Possible Cause 1: Substrate Instability.
-
Recommendation: Some fluorogenic or chromogenic substrates can auto-hydrolyze, leading to a high background signal. Include a control well with only the substrate and buffer (no enzyme) to measure the rate of auto-hydrolysis. Subtract this background from all measurements.
-
-
Possible Cause 2: Contamination with other proteases.
-
Recommendation: The purity of the recombinant plasma kallikrein is important. Contaminating proteases could also cleave the substrate, contributing to the background signal. Ensure you are using a high-purity enzyme.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Inconsistent pipetting or mixing.
-
Recommendation: Ensure all reagents are thoroughly mixed and that pipetting is accurate, especially when preparing serial dilutions of the inhibitor.
-
-
Possible Cause 2: Edge effects in microplates.
-
Recommendation: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Avoid using the outermost wells for critical experiments or ensure proper plate sealing and incubation in a humidified chamber.
-
-
Possible Cause 3: Time-dependent inhibition.
-
Recommendation: Some inhibitors exhibit time-dependent inhibition. Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate to determine if the potency increases with incubation time.
-
Quantitative Data
| Compound Name | Target | IC50 (nM) |
| This compound | Plasma Kallikrein | 3.1 |
Experimental Protocols
Protocol: In Vitro Plasma Kallikrein Inhibition Assay (Fluorogenic)
This protocol describes a general method for determining the inhibitory activity of this compound against purified human plasma kallikrein.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Human Plasma Kallikrein: Reconstitute lyophilized enzyme in the assay buffer to a stock concentration of 1 µM. Further dilute to a working concentration of 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic substrate (e.g., a bradykinin-AMC derivative) in DMSO. Dilute in assay buffer to a 2X working concentration (e.g., 20 µM for a 10 µM final concentration).
-
Inhibitor (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO, and then dilute each concentration into the assay buffer to a 2X working concentration.
-
-
Assay Procedure:
-
Add 50 µL of the 2X inhibitor dilutions to the wells of a black 96-well microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add 25 µL of the 2X human plasma kallikrein working solution to each well.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 360/465 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the control with no inhibitor (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Plasma kallikrein signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro plasma kallikrein inhibition assay.
Improving the stability of Plasma kallikrein-IN-3 in solution
Welcome to the technical support center for PKal-IN-3, a potent plasma kallikrein inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of PKal-IN-3 in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PKal-IN-3 solid compound and stock solutions?
A1: Proper storage is crucial for maintaining the stability of PKal-IN-3.[1][2][3] For the solid (powder) form, long-term storage at -20°C is recommended, which should maintain stability for up to three years.[1][4] Upon receipt, ensure the vial is centrifuged briefly to collect all powder at the bottom before opening.[1]
For stock solutions, it is best to aliquot the dissolved compound into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[1][4] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Always bring the vial to room temperature in a desiccator before opening to prevent condensation.[2]
Q2: Which solvent should I use to dissolve PKal-IN-3?
A2: The choice of solvent is critical for both solubility and stability.[3] While specific solubility data for PKal-IN-3 should be provided on the product's technical data sheet, a common solvent for similar small molecule inhibitors is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to prevent accelerated degradation due to moisture.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxicity.[1]
Q3: My PKal-IN-3 solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or buffer.[3] If you observe precipitation in your stock solution, gentle warming (not exceeding 50°C) or sonication may help redissolve the compound.[4] When diluting a DMSO stock solution into an aqueous buffer for your working solution, it is best to add the stock solution to the buffer slowly while vortexing.[4] Making serial dilutions in DMSO before the final dilution into the aqueous medium can also help prevent precipitation.[2]
Q4: How can I be sure that my PKal-IN-3 is active in my assay?
A4: To confirm the activity of PKal-IN-3, it is important to include proper controls in your experiments. A dose-response experiment should be performed to demonstrate that the inhibitory effect is concentration-dependent.[5] Additionally, using a freshly prepared solution from a new aliquot can help determine if the issue is related to the stability of a previously used stock solution. If you continue to experience issues, consider performing a stability analysis using a method like HPLC to check for degradation products.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PKal-IN-3.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of PKal-IN-3 in solution. | Prepare fresh working solutions from a new stock aliquot for each experiment. Verify the stability of the stock solution using the HPLC analysis protocol below. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][4] | |
| Loss of inhibitory activity | pH-mediated degradation. | Check the pH of your experimental buffer. Many small molecules are most stable within a pH range of 4-8.[7] Perform a pH stability study as outlined in the protocols section. |
| Oxidation of the compound. | Peptides containing certain amino acids like cysteine, methionine, or tryptophan can be prone to oxidation.[2] Prepare solutions in degassed buffers and store them under an inert gas (e.g., argon or nitrogen) if oxidation is suspected. | |
| Precipitation in aqueous buffer | Poor solubility. | Review the solubility information on the technical data sheet. Ensure you are not exceeding the solubility limit. Try making serial dilutions in the stock solvent before the final dilution into the aqueous medium.[2] |
| Incorrect solvent for final dilution. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer system. |
Experimental Protocols
Protocol 1: Assessment of PKal-IN-3 Stability by HPLC
This protocol allows for the quantitative assessment of PKal-IN-3 purity and the detection of degradation products over time.[6]
Materials:
-
PKal-IN-3 stock solution (e.g., 10 mM in DMSO)
-
High-purity solvents for mobile phase (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Prepare Stability Samples: Dilute the PKal-IN-3 stock solution to a final concentration of 1 mM in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Initial Analysis (Time 0): Immediately inject a sample of the freshly prepared solution onto the HPLC system to obtain the initial purity profile.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), inject an aliquot of the stored solution onto the HPLC.
-
Data Analysis: For each time point, calculate the peak area of the parent PKal-IN-3 compound and any new peaks corresponding to degradation products. The stability can be expressed as the percentage of the parent compound remaining compared to the initial time point.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the stability of PKal-IN-3 when subjected to multiple freeze-thaw cycles.[1]
Materials:
-
PKal-IN-3 stock solution (e.g., 10 mM in DMSO)
-
HPLC system (as described in Protocol 1)
Methodology:
-
Prepare Aliquots: Prepare several aliquots of the PKal-IN-3 stock solution.
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately using HPLC to establish the baseline purity.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours, then thaw them to room temperature. Analyze one aliquot by HPLC.
-
Cycle 2-5: Repeat the freeze-thaw process for the desired number of cycles, analyzing one aliquot after each cycle.
-
-
Data Analysis: Compare the purity of PKal-IN-3 at each freeze-thaw cycle to the initial purity. A significant decrease in the parent peak area indicates instability.
Quantitative Data Summary
The following tables provide examples of how to present stability data for PKal-IN-3.
Table 1: Temperature Stability of PKal-IN-3 in PBS (pH 7.4) over 48 Hours
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp (25°C) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 97.2 | 91.3 |
| 24 | 98.1 | 92.5 | 80.1 |
| 48 | 96.3 | 85.1 | 65.7 |
Table 2: pH Stability of PKal-IN-3 at Room Temperature over 24 Hours
| pH | % Remaining |
| 5.0 | 98.9 |
| 6.0 | 99.2 |
| 7.0 | 95.8 |
| 7.4 | 92.5 |
| 8.0 | 88.4 |
Table 3: Freeze-Thaw Stability of PKal-IN-3 Stock Solution in DMSO
| Freeze-Thaw Cycles | % Remaining (-20°C) | % Remaining (-80°C) |
| 0 | 100 | 100 |
| 1 | 99.8 | 99.9 |
| 3 | 99.1 | 99.7 |
| 5 | 97.5 | 99.5 |
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
Addressing batch-to-batch variability of Plasma kallikrein-IN-3
Welcome to the technical support center for Plasma kallikrein-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues that may arise during experiments using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target plasma kallikrein. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1][2] By inhibiting plasma kallikrein, this compound is expected to block the proteolytic cascade that leads to the release of bradykinin, a potent inflammatory mediator.[2][3] Small molecule inhibitors like this compound typically act by binding to the active site or an allosteric site of the target enzyme, thereby preventing its catalytic activity.[4][5]
Q2: We are observing significant differences in the inhibitory potency (IC50) of this compound between different batches. What could be the cause of this variability?
A2: Batch-to-batch variability in the potency of small molecule inhibitors is a common challenge in drug discovery and research.[6] Several factors can contribute to this issue:
-
Purity of the Compound: Differences in the purity profile between batches, including the presence of impurities or residual solvents from the synthesis process, can affect the compound's activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct solubility and bioavailability, leading to variations in experimental results.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and potency.
-
Weighing and Dissolution: Inaccuracies in weighing the compound or incomplete dissolution in the assay buffer can lead to significant variations in the final concentration.
Q3: How can we ensure the quality and consistency of a new batch of this compound?
A3: Implementing robust quality control (QC) measures for each new batch is crucial. We recommend the following QC experiments:
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and purity of the compound.
-
Potency Assay: Determine the IC50 value using a standardized plasma kallikrein activity assay. This should be compared against a qualified reference lot.
-
Solubility Test: Assess the solubility of the compound in the relevant assay buffers to ensure complete dissolution.
-
Stability Analysis: Evaluate the stability of the compound under your specific experimental and storage conditions.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered with this compound.
Issue 1: Higher than Expected IC50 Value (Reduced Potency)
If you observe a significantly higher IC50 value for a new batch of this compound compared to previous batches, follow these troubleshooting steps:
Troubleshooting Workflow for Reduced Potency
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Quantitative Data Summary: Potency Variation
| Batch ID | Purity (HPLC, %) | IC50 (nM) | Solubility in Assay Buffer (µM) |
| Reference Lot | >99% | 50 | 100 |
| Batch A | 95% | 250 | 80 |
| Batch B | >99% | 55 | 100 |
| Batch C | >99% | 500 | 20 |
In this hypothetical example, Batch A's lower purity could explain its reduced potency. Batch C's poor solubility is the likely cause of its high IC50.
Issue 2: Poor Reproducibility of Results
If you are experiencing inconsistent results within the same batch of this compound, consider the following:
Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Quality Control - Purity and Identity Confirmation
Objective: To confirm the purity and chemical identity of a new batch of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase for HPLC and LC-MS analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV absorbance at a predetermined wavelength.
-
Analysis: The purity is determined by the peak area of the main compound relative to the total peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use similar chromatographic conditions as HPLC.
-
The eluent is introduced into a mass spectrometer.
-
Analysis: Confirm the molecular weight of the main peak corresponds to the expected molecular weight of this compound.
-
Protocol 2: Standard Plasma Kallikrein Activity Assay
Objective: To determine the IC50 value of this compound.
Methodology:
-
Reagents and Materials:
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of human plasma kallikrein solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Plasma Kallikrein-Kinin System Signaling Pathway
Caption: Simplified signaling pathway of the plasma kallikrein-kinin system and the point of intervention for this compound.
References
- 1. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma kallikrein: the bradykinin-producing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 5. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human plasma kallikrein. A rapid purification method with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human plasma kallikrein: purification, enzyme characterization and quantitative determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Plasma Kallikrein-IN-3 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Plasma Kallikrein-IN-3 (PKa-IN-3) assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PKa-IN-3 assays, with a focus on optimizing incubation times.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Insufficient Incubation Time: The enzyme has not had enough time to process the substrate. | Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for your specific assay conditions (see Experimental Protocols). For endpoint assays, typical substrate incubation times range from 10 to 60 minutes. For kinetic assays, readings are often taken over 30 to 60 minutes. |
| Suboptimal Temperature: Enzyme activity is highly temperature-dependent. | Ensure all incubation steps are carried out at the recommended temperature, typically 37°C for enzymatic reactions[1]. Pre-warm reagents to the assay temperature. | |
| Inactive Enzyme or Substrate: Reagents may have degraded due to improper storage or handling. | Confirm the activity of the plasma kallikrein and the integrity of the substrate. Use fresh reagents and follow storage instructions carefully. | |
| High Background Signal | Excessive Incubation Time: Over-incubation can lead to non-specific signal. | Reduce the incubation time. Refer to your optimized time-course experiment to select a time point within the linear range of the assay. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | Use fresh, high-quality reagents and dedicated consumables. | |
| Pre-activation of Prekallikrein: Improper sample handling can lead to premature activation. | Keep plasma samples at 15-25°C for short-term storage or immediately freeze at -20°C or below to prevent cold activation[1]. | |
| Poor Reproducibility | Variable Incubation Times: Inconsistent timing between wells or plates. | Use a multichannel pipette for simultaneous addition of reagents. Ensure precise timing for all incubation steps. |
| Temperature Fluctuations: Inconsistent temperature across the plate or between experiments. | Use a calibrated incubator and allow plates to equilibrate to the correct temperature before adding reagents. Avoid stacking plates during incubation[2]. | |
| Inhibitor Assay Issues: IC50 values are not as expected. | Inappropriate Pre-incubation Time: The inhibitor may not have had sufficient time to bind to the enzyme. | Optimize the pre-incubation time of the enzyme with the inhibitor. A common starting point is a 5 to 10-minute pre-incubation at room temperature or 37°C[3]. |
| Incorrect Assay Window: The signal in the uninhibited control is too high or too low. | Adjust the substrate incubation time to ensure the control signal falls within the linear range of the assay, providing an adequate window to measure inhibition. |
Experimental Protocols & Data
Optimizing Substrate Incubation Time (Chromogenic Assay)
This protocol outlines how to determine the optimal incubation time for the reaction of plasma kallikrein with a chromogenic substrate.
Methodology:
-
Prepare Reagents: Prepare plasma samples, plasma kallikrein, and chromogenic substrate according to your standard assay protocol.
-
Assay Setup: In a 96-well plate, add the diluted plasma sample.
-
Pre-incubation: Pre-incubate the plate at 37°C for 3-4 minutes[1].
-
Initiate Reaction: Add the pre-warmed chromogenic substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The optimal incubation time for an endpoint assay is the latest time point within the linear phase of the reaction.
Workflow for Optimizing Substrate Incubation Time
A flowchart for determining the optimal substrate incubation time.
Optimizing Prekallikrein Activation Time
For assays measuring prekallikrein, optimizing the activation step is crucial for accurate quantification.
Methodology:
-
Prepare Samples: Prepare citrated plasma samples.
-
Activator Preparation: Prepare the prekallikrein activator (e.g., dextran sulfate).
-
Activation Time Course: Aliquot the plasma samples and add the activator. Incubate the samples at the desired temperature (e.g., 0°C or 37°C) for various durations (e.g., 0, 3, 5, 10, 15, 20 minutes)[4].
-
Stop Activation: If necessary, stop the activation at each time point (e.g., by adding a specific inhibitor or by dilution).
-
Measure Kallikrein Activity: Measure the generated kallikrein activity using a chromogenic substrate as described in the previous protocol.
-
Data Analysis: Plot the kallikrein activity against the activation time to determine the time point that yields the maximal activity.
Table 1: Example Incubation Times from Published Protocols
| Assay Step | Incubation Time | Temperature | Assay Type | Reference |
| Prekallikrein Activation (Dextran Sulfate) | 15 minutes | 0°C | Chromogenic | [4] |
| Prekallikrein Activation (Cephotest) | 3 minutes | 0°C | Chromogenic | [4] |
| Inhibitor Pre-incubation | 5 minutes | Room Temperature | ELISA | [3] |
| Ex vivo KKS Activation (FXIIa) | 30 minutes | 37°C | ELISA | [3] |
| Substrate Reaction (Acid-stopped) | 10 minutes | 37°C | Chromogenic | [1] |
| Substrate Reaction (Kinetic) | 30-60 minutes | 37°C | Chromogenic |
Signaling Pathway and Logical Relationships
The plasma kallikrein-kinin system (KKS) is a crucial pathway in inflammation and coagulation. Understanding this pathway is essential for interpreting assay results.
The Plasma Kallikrein-Kinin System (KKS)
The central cascade of the plasma kallikrein-kinin system.
This technical support guide provides a foundational understanding for optimizing incubation times in plasma kallikrein assays. For specific applications, further empirical optimization is always recommended.
References
- 1. coachrom.com [coachrom.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein “like” activity in human plasma | CoLab [colab.ws]
Technical Support Center: Mitigating Interference in Plasma Kallikrein-IN-3 Functional Assays
Welcome to the technical support center for Plasma Kallikrein-IN-3 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the experimental validation of plasma kallikrein inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it measured?
A1: this compound is a small molecule inhibitor that targets the active site of plasma kallikrein (PK), a serine protease.[1] This inhibition prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a potent inflammatory mediator.[1][2] The activity and inhibition of plasma kallikrein are typically measured using a functional assay that monitors the cleavage of a synthetic substrate. This can be either a chromogenic substrate, releasing a colored product (like p-nitroaniline, pNA), or a fluorogenic substrate, which releases a fluorescent molecule (like 7-amino-4-methylcoumarin, AMC).[1][3] The rate of product formation is proportional to the enzyme's activity.
Q2: What are the common types of interference observed in this compound functional assays?
A2: Interference in these assays can be broadly categorized into two types:
-
Assay Format-Dependent Interference: This is related to the detection method. For fluorogenic assays, this includes autofluorescence of the test compound at the detection wavelength or quenching of the fluorescent signal.[4] For chromogenic assays, the compound's color can interfere with absorbance readings.
-
Target-Dependent Interference: This involves non-specific interactions of the test compound with the enzyme. This can include compound aggregation at high concentrations, leading to non-specific inhibition, or reactivity with the enzyme, causing irreversible inhibition.
Q3: How can I differentiate between true inhibition by this compound and assay interference?
A3: To distinguish true inhibition from interference, a series of control experiments are recommended. These include:
-
Pre-incubation experiments: Incubating the enzyme and inhibitor together before adding the substrate can help identify time-dependent or irreversible inhibitors.
-
Substrate concentration variation: True competitive inhibitors will show an increase in IC50 with increasing substrate concentration, while non-competitive inhibitors will not.
-
Counter-screening: Performing the assay without the enzyme but with the substrate and inhibitor can identify compounds that directly affect the substrate or the detection signal.[4]
-
Orthogonal assays: Confirming the inhibitory activity using a different assay format (e.g., a different substrate or a direct binding assay) can help validate the results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Autofluorescence of this compound or other components. | 1. Measure the fluorescence of the compound alone in the assay buffer. 2. If the compound is fluorescent, subtract this background from all measurements. 3. Consider using a different fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum. |
| Lower signal in positive control wells than negative control wells | Quenching of the fluorescent signal by this compound. | 1. Perform a quenching control experiment by adding the compound to the reaction after it has been stopped and measure the signal. 2. If quenching is observed, it may be necessary to use a different assay format, such as a chromogenic assay. |
| Inconsistent or non-reproducible IC50 values for this compound | 1. Compound instability or precipitation in the assay buffer. 2. Variability in enzyme activity. 3. Pipetting errors. | 1. Check the solubility of this compound in the assay buffer. The use of a small percentage of DMSO may be necessary, but its concentration should be kept constant across all wells. 2. Ensure the plasma kallikrein is properly stored and handled to maintain its activity. Run a positive control with a known inhibitor to check for consistency. 3. Use calibrated pipettes and ensure proper mixing of reagents. |
| This compound shows activity against unrelated proteases | Off-target activity of the compound. | 1. Test the activity of this compound against a panel of other serine proteases (e.g., trypsin, chymotrypsin, thrombin) to assess its selectivity. 2. If off-target activity is observed, this information is crucial for the compound's development profile. |
Experimental Protocols
Protocol 1: Fluorogenic Plasma Kallikrein Activity Assay
This protocol is designed to measure the enzymatic activity of plasma kallikrein using a fluorogenic substrate.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
This compound (or other inhibitor)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[3]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
Prepare a working solution of Human Plasma Kallikrein in Assay Buffer.
-
Prepare a working solution of Z-Phe-Arg-AMC in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the serially diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of the Human Plasma Kallikrein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Z-Phe-Arg-AMC working solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Chromogenic Plasma Kallikrein Activity Assay
This protocol measures plasma kallikrein activity using a chromogenic substrate.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 150 mM NaCl
-
This compound (or other inhibitor)
-
DMSO (for dissolving inhibitor)
-
Stopping Reagent: 20% Acetic Acid[1]
-
96-well clear microplate
-
Absorbance microplate reader (405 nm)[1]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be consistent and low.
-
Prepare a working solution of Human Plasma Kallikrein in Assay Buffer.
-
Prepare a working solution of H-D-Pro-Phe-Arg-pNA in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the serially diluted this compound or vehicle control to the wells.
-
Add 25 µL of the Human Plasma Kallikrein working solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of the H-D-Pro-Phe-Arg-pNA working solution to start the reaction.
-
Incubate at 37°C for a fixed time (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µL of the Stopping Reagent.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50.
-
Visualizations
Caption: The Plasma Kallikrein activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a plasma kallikrein functional assay.
Caption: A logical troubleshooting guide for common issues in plasma kallikrein functional assays.
References
- 1. coachrom.com [coachrom.com]
- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
Validation & Comparative
Comparing Plasma kallikrein-IN-3 to other plasma kallikrein inhibitors
A note on "Plasma kallikrein-IN-3": Publicly available scientific literature and databases do not contain information on a compound designated "this compound". This may be an internal development name, a novel compound not yet disclosed, or an error in nomenclature. This guide will therefore compare three well-characterized and clinically significant plasma kallikrein inhibitors: Lanadelumab, Berotralstat, and Ecallantide.
This guide provides a comparative analysis of these key inhibitors, targeting researchers, scientists, and drug development professionals. It includes a summary of their performance, detailed experimental methodologies, and visual diagrams of their mechanisms and workflows.
Overview of Plasma Kallikrein and its Role
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system. Its primary function is to cleave high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and mediator of inflammation. In pathological conditions such as Hereditary Angioedema (HAE), uncontrolled plasma kallikrein activity leads to excessive bradykinin production, resulting in recurrent and debilitating swelling attacks. Inhibiting plasma kallikrein is therefore a key therapeutic strategy for managing HAE.
Quantitative Comparison of Key Inhibitors
The following table summarizes the key quantitative parameters for Lanadelumab, Berotralstat, and Ecallantide, providing a basis for their comparison.
| Parameter | Lanadelumab (Takhzyro) | Berotralstat (Orladeyo) | Ecallantide (Kalbitor) |
| Molecule Type | Monoclonal Antibody (IgG1) | Small Molecule | Recombinant Protein (Kunitz domain) |
| Mechanism of Action | Binds to and inhibits active plasma kallikrein | Competitive, reversible inhibition of plasma kallikrein | Reversible, tight-binding inhibition of plasma kallikrein |
| Inhibitory Constant | Kᵢ: <200 pM | IC₅₀: ~4.5 nM | Kᵢ: ~25 pM |
| Route of Administration | Subcutaneous injection | Oral | Subcutaneous injection |
| Dosing Frequency | Every 2 to 4 weeks | Once daily | As needed for acute attacks |
| Indication | Prophylaxis of HAE attacks | Prophylaxis of HAE attacks | Treatment of acute HAE attacks |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action of plasma kallikrein inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of plasma kallikrein inhibitors in the kallikrein-kinin system.
Caption: A typical experimental workflow for determining the IC₅₀ of a plasma kallikrein inhibitor.
Caption: Logical classification of the compared plasma kallikrein inhibitors.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to characterize plasma kallikrein inhibitors.
In Vitro Plasma Kallikrein Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of plasma kallikrein by 50%.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Test inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of a pre-determined concentration of purified plasma kallikrein to each well (except the negative control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Selectivity Assay
Objective: To assess the specificity of the inhibitor for plasma kallikrein against other related serine proteases.
Procedure:
-
This assay follows the same general protocol as the IC₅₀ determination assay described above.
-
However, instead of using only plasma kallikrein, a panel of related serine proteases is used (e.g., Factor XIIa, thrombin, plasmin, tissue plasminogen activator).
-
The test inhibitor is evaluated at a range of concentrations against each protease in the panel.
-
IC₅₀ values are determined for each protease.
-
Selectivity is expressed as the ratio of the IC₅₀ for the off-target protease to the IC₅₀ for plasma kallikrein. A higher ratio indicates greater selectivity.
Conclusion
The landscape of plasma kallikrein inhibitors has evolved significantly, offering diverse therapeutic options for conditions like HAE. Lanadelumab, a monoclonal antibody, and Ecallantide, a recombinant protein, represent biologic approaches offering high potency and specificity, administered via injection. Berotralstat provides the convenience of an oral small molecule for prophylactic treatment. The choice of inhibitor depends on the clinical context, including the desired mode of administration, dosing frequency, and whether the goal is prophylactic or acute treatment. While "this compound" remains unidentified, the principles of comparison and the experimental protocols outlined here provide a robust framework for evaluating any novel inhibitor that may emerge in this therapeutic class.
Validating Novel Plasma Kallikrein Inhibitors: A Comparative Guide
Introduction
This guide provides a framework for evaluating the efficacy of novel plasma kallikrein (PKa) inhibitors, using the hypothetical compound "Plasma kallikrein-IN-3" as a placeholder. As "this compound" is not a publicly documented agent, this document compares two well-characterized, clinically approved PKa inhibitors—Lanadelumab and Berotralstat—to illustrate the key data and methodologies required for validation. This comparative approach allows researchers, scientists, and drug development professionals to benchmark novel inhibitors against established alternatives.
Lanadelumab is a fully human monoclonal antibody that acts as a potent and specific inhibitor of plasma kallikrein. Berotralstat, in contrast, is an oral, small-molecule inhibitor of plasma kallikrein. Both are approved for the prophylactic treatment of Hereditary Angioedema (HAE), a disease characterized by recurrent episodes of severe swelling due to excessive bradykinin production, a downstream product of plasma kallikrein activity.
Comparative Efficacy Data
The following tables summarize key quantitative data for Lanadelumab and Berotralstat, providing a benchmark for the evaluation of new chemical entities like "this compound".
Table 1: In Vitro Inhibitory Activity
| Parameter | Lanadelumab | Berotralstat | "this compound" |
| Molecule Type | Monoclonal Antibody (IgG1) | Small Molecule | [To be determined] |
| Target | Active Plasma Kallikrein | Active Plasma Kallikrein | [To be determined] |
| Binding Affinity (KD) | ~215 pM | Not Applicable | [To be determined] |
| Inhibitory Constant (Ki) | Not Applicable | ~2.9 nM (human plasma) | [To be determined] |
| IC50 | ~0.43 nM | ~180 nM (human plasma) | [To be determined] |
Table 2: Clinical Efficacy in HAE Prophylaxis
| Parameter | Lanadelumab | Berotralstat (150 mg) | "this compound" |
| Administration | Subcutaneous injection (every 2-4 weeks) | Oral (once daily) | [To be determined] |
| Mean HAE Attack Rate Reduction (vs. Placebo) | 87.4% | 44% | [To be determined] |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental process is crucial for understanding the mechanism of action and the validation strategy.
Caption: The Kallikrein-Kinin System pathway in HAE.
Caption: Experimental workflow for validating a novel PKa inhibitor.
Key Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of inhibitor efficacy.
1. In Vitro Plasma Kallikrein Activity Assay (Chromogenic)
This assay quantifies the enzymatic activity of plasma kallikrein and the inhibitory potential of a test compound.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of "this compound".
-
Materials:
-
Purified human plasma kallikrein.
-
Chromogenic substrate specific for plasma kallikrein (e.g., S-2302).
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Test inhibitor ("this compound") at various concentrations.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Protocol:
-
Prepare a dilution series of the test inhibitor in assay buffer.
-
Add a fixed concentration of human plasma kallikrein to each well of the microplate.
-
Add the various concentrations of the test inhibitor to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2302 to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. In Vivo Bradykinin-Induced Vascular Permeability Model (Miles Assay)
This animal model assesses the ability of an inhibitor to block the in vivo effects of excessive bradykinin, mimicking a key pathological feature of HAE.
-
Objective: To evaluate the in vivo efficacy of "this compound" in reducing vascular leakage.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Test inhibitor ("this compound").
-
Bradykinin.
-
Evans Blue dye (a vascular permeability tracer).
-
Saline (vehicle control).
-
-
Protocol:
-
Administer the test inhibitor or vehicle control to the mice via the appropriate route (e.g., subcutaneous, oral) at a pre-determined time before the bradykinin challenge.
-
Anesthetize the mice.
-
Inject Evans Blue dye (e.g., 1% solution) intravenously to serve as a tracer for plasma extravasation.
-
After a short circulation period, inject bradykinin intradermally at a specific site on the dorsal skin. Inject saline at a contralateral site as a negative control.
-
After approximately 30 minutes, euthanize the animals and excise the skin at the injection sites.
-
Extract the Evans Blue dye from the skin samples using formamide.
-
Quantify the amount of extracted dye by measuring its absorbance at ~620 nm.
-
The amount of dye leakage is a direct measure of vascular permeability. Compare the leakage in inhibitor-treated animals to that in vehicle-treated animals to determine the percentage of inhibition.
-
Conclusion
The validation of a novel plasma kallikrein inhibitor requires a systematic approach, beginning with robust in vitro characterization and progressing to relevant in vivo disease models. By comparing the biochemical potency (IC50, Ki) and in vivo efficacy of a new entity like "this compound" against established benchmarks such as Lanadelumab and Berotralstat, researchers can effectively assess its therapeutic potential and make informed decisions for further development. The provided protocols and workflows offer a foundational template for these critical evaluation studies.
Comparative Analysis of Plasma Kallikrein Inhibitors: A Cross-Reactivity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity profiles of several plasma kallikrein (PKa) inhibitors. As the fictitious "Plasma kallikrein-IN-3" is not a publicly documented entity, this analysis focuses on established inhibitors to offer a valuable resource for researchers engaged in the development of novel therapeutics targeting the kallikrein-kinin system (KKS).
The KKS is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, is a central enzyme in this system, and its inhibition is a promising therapeutic strategy for conditions such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME). The selectivity of PKa inhibitors is a critical parameter, as off-target inhibition of other serine proteases can lead to undesirable side effects.
Executive Summary of Inhibitor Selectivity
The following tables summarize the available quantitative data on the inhibitory potency (K_i_ or IC_50_) of various plasma kallikrein inhibitors against PKa and other serine proteases. This data is essential for comparing the selectivity profiles of these compounds.
| Inhibitor | Target | K_i_ (nM) | Fold Selectivity vs. Other Proteases |
| Sebetralstat (KVD900) | Plasma Kallikrein | 3 | >1500-fold against other serine proteases[1] |
| Berotralstat (BCX7353) | Plasma Kallikrein | - | Highly selective[2] |
| Lanadelumab | Plasma Kallikrein | - (IC_50 = 5.71 mg/mL for cHMWK reduction)[3] | Did not inhibit 20 other serine proteases at 1 µM |
| Ecallantide | Plasma Kallikrein | - | Potent and selective inhibitor |
| THR-149 | Plasma Kallikrein | 0.22 | Potent and selective inhibitor[4] |
Note: A lower K_i_ or IC_50_ value indicates higher potency. The fold selectivity is a ratio of the inhibitory constant for off-target proteases to that of plasma kallikrein, with a higher number indicating greater selectivity. Dashes (-) indicate that specific quantitative data was not available in the reviewed literature.
Detailed Inhibitor Profiles and Experimental Data
Sebetralstat (KVD900)
Sebetralstat is a novel, potent, and selective oral plasma kallikrein inhibitor.[5][6]
Selectivity Data:
While a specific panel of proteases with corresponding K_i_ values is not detailed in the available literature, it is reported to have a K_i_ of 3 nM for plasma kallikrein and over 1500-fold selectivity against other serine proteases.[1]
Berotralstat (BCX7353)
Berotralstat is an orally active and highly selective plasma kallikrein inhibitor.[7][2][8]
Selectivity Data:
Quantitative data for a full selectivity panel was not found in the public domain. However, it is consistently described as being "highly selective" for plasma kallikrein over other related serine proteases.[7][2]
Lanadelumab
Lanadelumab is a fully human monoclonal antibody that selectively inhibits plasma kallikrein.
Selectivity Data:
Lanadelumab's high specificity is a key characteristic. One study reported that at a concentration of 1 µM, it did not inhibit a panel of 20 other serine proteases. The IC_50_ for the reduction of cleaved high-molecular-weight kininogen (cHMWK), a downstream marker of kallikrein activity, was determined to be 5.71 mg/mL.[3]
Ecallantide
Ecallantide is a potent and selective recombinant protein inhibitor of plasma kallikrein.
Selectivity Data:
Although characterized as a potent and selective inhibitor, specific quantitative cross-reactivity data against a panel of serine proteases was not available in the reviewed literature.
THR-149
THR-149 is a bicyclic peptide that acts as a potent and selective inhibitor of human plasma kallikrein.[4]
Selectivity Data:
THR-149 has a reported inhibition constant (K_i_) of 0.22 nM for plasma kallikrein.[4] Detailed data on its cross-reactivity with other proteases was not found in the available literature.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below are generalized experimental protocols for key assays used in the characterization of plasma kallikrein inhibitors.
In Vitro Protease Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory constant (K_i_ or IC_50_) of a compound against a specific protease.
Materials:
-
Purified recombinant human plasma kallikrein and other serine proteases (e.g., Factor XIa, Factor XIIa, thrombin, plasmin, tissue kallikrein).
-
Fluorogenic or chromogenic peptide substrate specific for each protease.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives).
-
Test inhibitor compound at various concentrations.
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a microplate, add the assay buffer, the specific protease, and the inhibitor solution.
-
Incubate the mixture for a pre-determined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC_50_ or K_i_ value.
Selectivity Profiling Workflow
The selectivity of an inhibitor is typically assessed by performing the in vitro inhibition assay against a panel of related proteases.
Workflow:
-
Primary Screen: Determine the IC_50_ or K_i_ of the test compound against the primary target, plasma kallikrein.
-
Panel Screening: Test the compound at a fixed, high concentration (e.g., 1 µM or 10 µM) against a panel of other relevant serine proteases.
-
Dose-Response Analysis: For any proteases that show significant inhibition in the panel screen, perform a full dose-response experiment to determine their respective IC_50_ or K_i_ values.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the K_i_ or IC_50_ value for the off-target protease by the K_i_ or IC_50_ value for plasma kallikrein.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate important biological pathways and experimental workflows relevant to the study of plasma kallikrein inhibitors.
Plasma Kallikrein-Kinin System Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Plasma Kallikrein Inhibitors: Validating the Inhibitory Potency of Plasma kallikrein-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of various plasma kallikrein inhibitors, with a focus on validating the performance of a novel inhibitor, Plasma kallikrein-IN-3. The data presented herein is intended to assist researchers in evaluating the efficacy and selectivity of different inhibitory compounds targeting plasma kallikrein, a key enzyme in the kallikrein-kinin system implicated in various physiological and pathological processes, including inflammation and hereditary angioedema.
Comparative Inhibitory Potency
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for quantifying the potency of an enzyme inhibitor. The table below summarizes the available data for this compound and a selection of alternative plasma kallikrein inhibitors.
| Inhibitor | Type | Ki | IC50 | Selectivity |
| This compound | Small Molecule (Hypothetical) | TBD | TBD | TBD |
| PKSI-1007 | Small Molecule | 10⁻⁶ - 10⁻⁷ M[1] | - | High vs. GK, PL, TH, FXa[1] |
| PKSI-0180 | Small Molecule | 10⁻⁶ - 10⁻⁷ M[1] | - | High vs. GK, PL, TH, FXa[1] |
| PKSI-0527 | Small Molecule | 10⁻⁶ - 10⁻⁷ M[1] | - | Very high vs. GK, PL, TH, FXa[1] |
| Lanadelumab | Monoclonal Antibody | - | 0.04 µM[2][3] / 5.71 µg/mL[4] | Specific for Plasma Kallikrein |
| Berotralstat | Small Molecule | 0.44 nM[5] | - | >4,500-fold vs. other serine proteases[5] |
| BD-105294 | Small Molecule | - | 0.082 µM[2][3] | Not specified |
Note: TBD (To Be Determined) indicates that the data for this compound would be generated through the experimental protocols outlined below. Ki and IC50 values can be influenced by experimental conditions. GK = Glandular Kallikrein, PL = Plasmin, TH = Thrombin, FXa = Factor Xa.
Experimental Protocols
The determination of the inhibitory constant (Ki) of a plasma kallikrein inhibitor is crucial for its validation. A common and reliable method is the in vitro enzyme inhibition assay using a chromogenic substrate.
Protocol: Determination of Inhibitory Constant (Ki) for Plasma Kallikrein Inhibitors
1. Objective: To determine the Ki of a test compound (e.g., this compound) against human plasma kallikrein.
2. Materials:
- Purified human plasma kallikrein
- Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)
- Test inhibitor (e.g., this compound)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Data analysis software (e.g., GraphPad Prism)
3. Procedure:
4. Data Analysis:
Visualizations
Plasma Kallikrein Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator.
Caption: Plasma Kallikrein Signaling Cascade.
Experimental Workflow for Ki Determination
The workflow for determining the inhibitory constant (Ki) of a plasma kallikrein inhibitor is a systematic process involving several key steps.
Caption: Workflow for Ki Determination.
References
- 1. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Exposure‐Response of Lanadelumab for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
A Comparative Analysis of Plasma and Tissue Kallikrein Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of plasma kallikrein (PKal) and tissue kallikrein (KLK) inhibitors. The following sections present quantitative data on inhibitor performance, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to Kallikreins and Their Inhibitors
The kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. It is primarily mediated by two types of serine proteases: plasma kallikrein (PKal) and tissue kallikreins (KLKs). While PKal is mainly found in the bloodstream and plays a key role in the contact activation system, the KLK family consists of 15 distinct proteases (KLK1-15) with diverse expression and functions in various tissues. Dysregulation of kallikrein activity is implicated in numerous diseases, including hereditary angioedema (HAE), diabetic macular edema (DME), and cancer, making them attractive therapeutic targets. This guide focuses on a comparative analysis of small molecule inhibitors targeting plasma kallikrein versus those targeting tissue kallikreins.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a kallikrein inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) and its selectivity for the target enzyme over other related proteases. The following tables summarize the in vitro potency and selectivity of representative oral small-molecule plasma kallikrein inhibitors, Berotralstat and Sebetralstat, and several tissue kallikrein inhibitors.
| Plasma Kallikrein Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity |
| Berotralstat (BCX7353) | Plasma Kallikrein | - | Potent | Highly selective over other structurally related serine proteases[1][2]. |
| Sebetralstat (KVD900) | Plasma Kallikrein | 3 | 6 | >1500-fold selective over a panel of related serine proteases, including tissue kallikrein[3][4]. |
| Tissue Kallikrein Inhibitor | Target | Ki (nM) | Selectivity over Plasma Kallikrein | Other Selectivity Information |
| FE999024 | Tissue Kallikrein (KLK1) | 2.2 | High | Also shows selectivity against trypsin, thrombin, and plasmin. |
| ASP-440 | Plasma Kallikrein | 100 | - | Ki >100 µM for Tissue Kallikrein, indicating high selectivity for Plasma Kallikrein[5]. |
| SPINK6 (endogenous) | KLK4, KLK5, KLK6, KLK7, KLK12, KLK13 | 1-140 (for various KLKs) | Not specified | Does not inhibit KLK1, KLK3, and KLK11[6]. |
| Analogue 6 (SFTI-1 based) | KLK5, KLK7, KLK14 | Kd of 20 nM for KLK5 | Selective | Selectively inhibits KLK5 and KLK14 over seven other serine proteases[7]. |
Pharmacokinetic Properties of Oral Kallikrein Inhibitors
The development of orally bioavailable kallikrein inhibitors has been a significant advancement in the treatment of diseases like HAE. The pharmacokinetic profiles of these inhibitors are crucial for their clinical utility.
| Oral Plasma Kallikrein Inhibitor | Key Pharmacokinetic Parameters |
| Berotralstat (BCX7353) | Orally bioavailable, once-daily dosing. Well-described by a three-compartment model with first-order absorption and linear elimination[8]. |
| Sebetralstat (KVD900) | Rapidly absorbed after oral administration, with near-complete inhibition of plasma kallikrein observed as early as 15 minutes post-dosing[3][4]. |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery and development. Below are detailed methodologies for key experiments cited in the comparison of kallikrein inhibitors.
Chromogenic Kallikrein Activity and Inhibition Assay
This assay is a standard method to determine the enzymatic activity of kallikreins and the potency of their inhibitors.
Principle: The assay utilizes a chromogenic substrate that is specifically cleaved by the kallikrein enzyme, releasing a chromophore (e.g., p-nitroaniline, pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Purified human plasma kallikrein or recombinant tissue kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[9][10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[11]
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of the kallikrein enzyme in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compound.
-
In a 96-well plate, add the enzyme solution to wells containing either the test inhibitor at various concentrations or buffer (for control).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
Selectivity Assays
To determine the selectivity of a kallikrein inhibitor, its activity is tested against a panel of other related serine proteases.
Procedure: The chromogenic inhibition assay described above is adapted for other serine proteases by using their respective specific chromogenic substrates. The panel of proteases for a plasma kallikrein inhibitor would typically include tissue kallikreins, thrombin, plasmin, Factor XIa, and other enzymes of the coagulation and fibrinolytic systems[12]. For a tissue kallikrein inhibitor, the panel would include plasma kallikrein and other KLK family members[6]. The IC50 or Ki values obtained for each protease are then compared to determine the selectivity profile of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action of these inhibitors and the methods used to characterize them.
Caption: The Kallikrein-Kinin System and points of inhibition.
Caption: Workflow for Kallikrein Inhibition Assay.
Caption: Logical workflow for determining inhibitor selectivity.
References
- 1. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rezolutebio.com [rezolutebio.com]
- 6. Inhibition of kallikrein-related peptidases by the serine protease inhibitor of Kazal-type 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold - A Potential Therapeutic Intervention for Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 12. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using Plasma Kallikrein-IN-3: A Comparative Guide
This guide provides a comparative analysis of the preclinical plasma kallikrein inhibitor, Plasma kallikrein-IN-3, with the approved drug Berotralstat and the clinical-stage inhibitor Sebetralstat. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility of experiments related to plasma kallikrein inhibitors.
Comparative Analysis of Plasma Kallikrein Inhibitors
The following tables summarize the available quantitative data for this compound, Berotralstat, and Sebetralstat. It is important to note that this compound is a preclinical compound, and publicly available data is limited primarily to patent literature. This should be taken into consideration when comparing it with clinically evaluated drugs like Berotralstat and Sebetralstat.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Source |
| This compound | Human Plasma Kallikrein | 3.5 | Patent WO2022090494A1 |
| Berotralstat (BCX7353) | Human Plasma Kallikrein | ~4.5 | FDA Pharmacology Review |
| Sebetralstat (KVD900) | Human Plasma Kallikrein | ~17 | Clinical Trial Data |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Source |
| This compound | Cmax | Not Publicly Available | - | - |
| Tmax | Not Publicly Available | - | - | |
| Bioavailability | Not Publicly Available | - | - | |
| Berotralstat (BCX7353) | Cmax | ~131 ng/mL (at 150 mg dose) | Human | Orladeyo® Prescribing Information |
| Tmax | ~1-2 hours (at 150 mg dose) | Human | Orladeyo® Prescribing Information | |
| Bioavailability | Not reported | Human | Orladeyo® Prescribing Information | |
| Sebetralstat (KVD900) | Cmax | 1630 ng/mL (at 600 mg dose) | Human | Clinical and Translational Science |
| Tmax | 1.1 hours (at 600 mg dose) | Human | Clinical and Translational Science | |
| Bioavailability | Not reported | Human | - |
Experimental Protocols
The following are representative protocols for key experiments used to characterize plasma kallikrein inhibitors. These are based on standard methodologies and should be adapted based on specific laboratory conditions and reagents.
Protocol 1: Human Plasma Kallikrein Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human plasma kallikrein.
Materials:
-
Human plasma kallikrein
-
Fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
Add a fixed amount of human plasma kallikrein to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with inserts
-
Culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Test compound
-
Reference compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture them for 21-25 days to form a confluent and differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from both the apical and basolateral compartments.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical compartment.
Visualizations
Signaling Pathway
Assessing the Translational Potential of Plasma Kallikrein-IN-3 Versus Competitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational plasma kallikrein inhibitor, Plasma kallikrein-IN-3, with its key competitors. The objective is to assess its translational potential by evaluating its performance based on available preclinical and clinical data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Introduction to Plasma Kallikrein Inhibition
Plasma kallikrein (PKal) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), leading to the production of bradykinin, a potent vasodilator and mediator of inflammation and pain.[1][2] Dysregulation of the KKS is implicated in various pathologies, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling, and diabetic macular edema (DME), a leading cause of vision loss in diabetic patients.[3][4] Consequently, inhibiting plasma kallikrein has emerged as a promising therapeutic strategy. A range of inhibitors, from small molecules to monoclonal antibodies, are now approved or in clinical development.
This compound is a small molecule inhibitor of plasma kallikrein with a reported IC50 of 0.15 µM.[5] This guide will compare its profile with other notable plasma kallikrein inhibitors.
Comparative Analysis of Plasma Kallikrein Inhibitors
The following tables summarize the key characteristics and available performance data for this compound and its main competitors. Competitors are categorized by their molecular modality.
Table 1: Small Molecule Plasma Kallikrein Inhibitors
| Compound Name | Developer/Origin | Target Indication(s) | Potency (IC50/Ki) | Selectivity | Pharmacokinetics (Oral/IV) | Development Stage |
| This compound | Patent (WO2012017020) | HAE, DME, Diabetic Retinopathy | IC50: 0.15 µM | Data not publicly available | Data not publicly available | Preclinical |
| Berotralstat (Orladeyo®) | BioCryst Pharmaceuticals | HAE (Prophylaxis) | Potent and highly selective[6][7] | Highly selective over other serine proteases[6] | Oral, once-daily[8][9] | Approved |
| Sebetralstat | KalVista Pharmaceuticals | HAE (On-demand) | Ki: 3 nM[10] | >1500-fold selective against other serine proteases[10] | Oral, rapid absorption[10] | Phase 3 |
| KVD001 | KalVista Pharmaceuticals | DME | Ki: 9 nM[11] | Good selectivity over closely related proteases[11] | Intravitreal injection[12] | Phase 2 Completed |
| RZ402 | Rezolute Bio | DME | EC50: 50 nM[13] | Selective[13] | Oral, once-daily potential[14] | Phase 2 |
| VE-3539 | Verseon Corporation | DME, Diabetic Retinopathy | Single-digit nanomolar potency[12] | >100-fold selectivity over other serine proteases[12] | Oral (as prodrug)[12] | Preclinical |
| Avoralstat | BioCryst Pharmaceuticals | HAE (Prophylaxis), DME | Potent | Data not publicly available | Oral | Phase 3 (HAE - discontinued), Preclinical (DME) |
| PKSI-527 | - | Arthritis, Renal Damage | IC50: 2.7 µM, Ki: 0.81 µM | Highly selective | Data not publicly available | Preclinical |
Table 2: Biologic Plasma Kallikrein Inhibitors
| Compound Name | Developer/Origin | Target Indication(s) | Potency (Ki) | Selectivity | Pharmacokinetics (Administration) | Development Stage |
| Lanadelumab (Takhzyro®) | Takeda (formerly Shire) | HAE (Prophylaxis) | Ki: 0.120 ± 0.005 nM[12] | Highly specific for active pKal[12] | Subcutaneous, long half-life (~12.5 days)[12] | Approved |
| Navenibart (STAR-0215) | Astria Therapeutics | HAE (Prophylaxis) | Data not publicly available | Monoclonal antibody inhibitor of plasma kallikrein | Subcutaneous, potential for dosing every 3-6 months | Phase 3 |
| Ecallantide (Kalbitor®) | Takeda (formerly Dyax) | HAE (Acute treatment) | Ki: 25 pM | Specific and reversible inhibitor | Subcutaneous | Approved |
| Donidalorsen | Ionis Pharmaceuticals | HAE (Prophylaxis) | Data not publicly available | Antisense oligonucleotide targeting prekallikrein mRNA | Subcutaneous | Phase 3 |
Signaling Pathways and Experimental Workflows
The Plasma Kallikrein-Kinin System Signaling Pathway
The diagram below illustrates the central role of plasma kallikrein in the kallikrein-kinin system, leading to the production of bradykinin and subsequent physiological effects.
General Experimental Workflow for In Vitro Inhibitor Screening
The following diagram outlines a typical workflow for the in vitro screening and characterization of plasma kallikrein inhibitors.
Detailed Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic or chromogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 7.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare a working solution of human plasma kallikrein in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the plasma kallikrein working solution to the appropriate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the plasma kallikrein substrate to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time in kinetic mode.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Ex Vivo KKS Activation Assay in Plasma
Objective: To assess the inhibitory potency of a compound on kallikrein-kinin system (KKS) activation in human plasma.[1][10]
Materials:
-
Human plasma (collected in sodium citrate or other suitable anticoagulant)
-
Factor XIIa (to initiate KKS activation)
-
Test compound
-
Assay buffer
-
ELISA kit for cleaved high-molecular-weight kininogen (HKa) or bradykinin
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound dilutions to human plasma and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate KKS activation by adding a solution of human Factor XIIa.
-
Incubate the mixture at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the amount of HKa or bradykinin generated using a specific ELISA according to the manufacturer's instructions.
-
Determine the concentration of the inhibitor that causes 50% inhibition of HKa or bradykinin formation.
In Vivo Models of Angioedema or Vascular Leakage
Objective: To evaluate the efficacy of a plasma kallikrein inhibitor in a relevant animal model of disease.
Example Model: Bradykinin-Induced Paw Edema in Rodents
Animals:
-
Male Sprague-Dawley rats or Swiss mice.
Materials:
-
Bradykinin solution
-
Test compound formulated for the desired route of administration (e.g., oral gavage, subcutaneous injection)
-
Vehicle control
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer the test compound or vehicle to the animals at various doses and time points before the bradykinin challenge.
-
At the appropriate time after compound administration, inject a standardized dose of bradykinin into the subplantar region of one hind paw. Inject the contralateral paw with saline as a control.
-
Measure the paw volume or thickness of both paws at regular intervals (e.g., 15, 30, 60, 120 minutes) after the bradykinin injection.
-
Calculate the percentage of edema inhibition for each dose group compared to the vehicle-treated group.
Discussion and Translational Potential
This compound demonstrates inhibitory activity against its target in the sub-micromolar range, a promising starting point for a therapeutic candidate. However, its translational potential is currently difficult to fully assess due to the limited publicly available data on its selectivity, pharmacokinetic properties, and in vivo efficacy.
Comparison with Competitors:
-
Potency: While this compound's IC50 of 0.15 µM is respectable, several competitors, particularly the biologics Lanadelumab (Ki: 0.120 nM) and Ecallantide (Ki: 25 pM), and the small molecule Sebetralstat (Ki: 3 nM), exhibit significantly higher potency.[10][12] This higher potency can translate to lower required therapeutic doses and potentially fewer off-target effects.
-
Selectivity: The selectivity of an inhibitor is crucial for minimizing side effects. Competitors like Sebetralstat and Berotralstat have demonstrated high selectivity against other serine proteases.[6][10] The selectivity profile of this compound remains a critical data gap.
-
Pharmacokinetics and Route of Administration: The trend in HAE and DME treatment is moving towards more convenient administration routes. The oral availability of Berotralstat and Sebetralstat offers a significant advantage over injectable therapies.[8][10] The long half-life of Lanadelumab, allowing for infrequent subcutaneous administration, is also highly valued by patients.[12] The intended route of administration and pharmacokinetic profile of this compound are unknown but will be key determinants of its clinical utility.
-
Development Stage: Several competitors are already approved and established in the market (Lanadelumab, Berotralstat, Ecallantide), while others are in late-stage clinical development (Sebetralstat, Navenibart, Donidalorsen). This presents a high barrier to entry for a new preclinical candidate like this compound.
Future Directions for this compound:
To enhance the assessment of its translational potential, further preclinical studies on this compound are necessary to:
-
Determine its binding kinetics and mechanism of inhibition.
-
Establish its selectivity profile against a panel of related serine proteases.
-
Evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in relevant animal models.
-
Demonstrate in vivo efficacy in established models of HAE or DME.
Conclusion
This compound is an early-stage plasma kallikrein inhibitor with a demonstrated in vitro potency. However, to be considered a competitive therapeutic candidate, it must demonstrate a superior or differentiated profile compared to the existing and late-stage clinical assets. Key areas for differentiation could include improved oral bioavailability, a better safety profile, or efficacy in patient populations that are refractory to current treatments. Without further data on its selectivity, pharmacokinetics, and in vivo efficacy, a comprehensive assessment of its translational potential remains speculative. The information provided in this guide serves as a benchmark for the performance characteristics that this compound will need to meet or exceed to be a successful therapeutic agent.
References
- 1. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 2. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Heteroaromatic Carboxamide Derivatives as Plasma Kallikrein Inhibitors for Treating Diabetic Complications, Ocular Diseases and Edema-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioCryst Pharmaceuticals Inc: Patent Filed for Plasma Kallikrein Inhibitors [pharmaceutical-technology.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Plasma Kallikrein-IN-3
This document provides comprehensive guidance on the safe and compliant disposal of Plasma kallikrein-IN-3, a small molecule inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was found in public databases. The following guidelines are based on best practices for the disposal of similar potent, small molecule enzyme inhibitors used in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and follow all institutional and local regulations.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and violate disposal regulations.
Table 1: Waste Categorization for Small Molecule Inhibitors like this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated consumables such as weigh boats, pipette tips, gloves, and paper towels. | Labeled, sealed, and puncture-resistant container. |
| Non-Halogenated Liquid Waste | Solutions of this compound in solvents that do not contain halogens (e.g., DMSO, ethanol, methanol). | Labeled, sealed, and chemically-resistant bottle. |
| Halogenated Liquid Waste | Solutions of this compound in solvents that contain halogens (e.g., dichloromethane, chloroform). | Labeled, sealed, and chemically-resistant bottle. |
| Aqueous Waste | Dilute aqueous solutions containing trace amounts of the inhibitor. Local regulations may have specific concentration limits for disposal. | Labeled, sealed, and chemically-resistant carboy. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-proof sharps container. |
III. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific lot of this compound you are using is the primary source of information for handling and disposal. It will contain specific instructions regarding toxicity, environmental hazards, and appropriate disposal methods.
-
Segregate Waste at the Point of Generation: As you perform your experiments, immediately place contaminated materials into the appropriate, labeled waste container as detailed in Table 1.
-
Deactivation (If Applicable and Permitted): For some potent compounds, a chemical deactivation step may be recommended or required prior to disposal. This typically involves reacting the compound to form a less hazardous substance. Do not attempt any deactivation procedure unless it is explicitly described in the SDS or a validated institutional protocol.
-
Container Management:
-
Ensure all waste containers are clearly labeled with the full chemical name of all contents, including solvents and their approximate concentrations.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Keep containers securely sealed when not in use.
-
-
Waste Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Follow your institution's procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Plasma kallikrein-IN-3
Essential Safety and Handling Guide for Plasma Kallikrein-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1] The recommended PPE includes:
-
Eye Protection: Wear chemical splash goggles to protect against potential eye contact.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] The specific type of glove should be chosen based on the solvent used to dissolve the compound.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[2]
-
Respiratory Protection: If working with the compound in a powdered form or if aerosolization is possible, a suitable respirator should be used.[3] Work in a well-ventilated area, preferably in a chemical fume hood.[1]
Engineering Controls
To minimize the risk of exposure, the following engineering controls should be in place:
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] A chemical fume hood is highly recommended.
-
Eyewash Station and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower that are easily accessible.[1][3]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring safety:
-
Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[1] Avoid the formation of dust and aerosols.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Keep the container tightly closed.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 1.[1]
-
Spill Cleanup: For solid spills, sweep up the material and place it into a suitable, clean, dry, closed container for disposal.[1][4] For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.
-
Ventilation: Ensure adequate ventilation in the area of the spill.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3][4]
First Aid Measures
In case of exposure, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and disposed of through a licensed professional waste disposal service. Do not allow the product to enter drains.[4]
Quantitative Data Summary
| Property | Data | Source |
| Physical State | Solid (Lyophilized powder is common for proteins) | General knowledge of similar compounds |
| Solubility | Soluble in DMSO | [4] |
| Chemical Stability | Stable under normal temperatures and pressures. | [1] |
| Conditions to Avoid | Excess heat, dust formation. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, reducing agents. | [1][3] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
